molecular formula C11H20O3 B1619763 Methyl 5-oxodecanoate CAS No. 6093-95-4

Methyl 5-oxodecanoate

Cat. No.: B1619763
CAS No.: 6093-95-4
M. Wt: 200.27 g/mol
InChI Key: IMUCAHOFGPVTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxodecanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-oxodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6093-95-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 5-oxodecanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h3-9H2,1-2H3

InChI Key

IMUCAHOFGPVTBF-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCC(=O)OC

Canonical SMILES

CCCCCC(=O)CCCC(=O)OC

Other CAS No.

6093-95-4

Origin of Product

United States

Foundational & Exploratory

"Methyl 5-oxodecanoate" synthesis and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 5-oxodecanoate Synthesis and Properties Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Physicochemical Properties, and Application Utility

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a specialized


-keto ester used primarily as a pivotal intermediate in the synthesis of bioactive heterocycles, insect pheromones, and flavor compounds (specifically 

-lactones). Its structure—a ten-carbon chain functionalized with a terminal methyl ester and a mid-chain ketone at position 5—makes it an ideal "switchboard" molecule. The C1 ester allows for nucleophilic substitution or reduction, while the C5 ketone provides an orthogonal handle for reductive amination, Grignard addition, or Wittig olefination.

This guide details the optimal synthetic routes for laboratory and pilot-scale production, spectral characterization, and handling protocols required for high-integrity research environments.

Chemical Profile & Identifiers

PropertyData
IUPAC Name Methyl 5-oxodecanoate
Synonyms Decanoic acid, 5-oxo-, methyl ester; Methyl 5-ketodecanoate
CAS Number 6093-95-4
Molecular Formula C

H

O

Molecular Weight 200.28 g/mol
SMILES CCCCCC(=O)CCCC(=O)OC
Appearance Colorless to pale yellow liquid
Boiling Point ~114–122 °C (at 3.5 mmHg) [Estimated]
Density ~0.96 g/mL (25 °C)
Solubility Soluble in EtOH, MeOH, Et

O, CHCl

; Insoluble in water

Synthetic Strategies

For drug development and high-precision applications, we prioritize routes that minimize side reactions (such as double alkylation) and ensure high regioselectivity.

Strategy A: The "Precision" Route (Organozinc Coupling)

Best for: Small-to-medium scale, high purity, drug discovery. Mechanism: Palladium-catalyzed Negishi-like coupling or direct acylation of an organozinc reagent with an acid chloride. This avoids the over-addition often seen with Grignard reagents.

Core Reaction: Methyl 4-(chloroformyl)butyrate + Pentylzinc bromide → Methyl 5-oxodecanoate

Strategy B: The "Scale-Up" Route (Anhydride Opening)

Best for: Large scale, cost-efficiency. Mechanism: Nucleophilic attack of a pentyl organometallic species on glutaric anhydride, followed by esterification. Note: This route requires careful temperature control to prevent the formation of tertiary alcohols (double addition).

Detailed Experimental Protocol (Strategy A)

This protocol utilizes Methyl 4-(chloroformyl)butyrate (CAS 1501-26-4) as the electrophile.[1][2] This commercially available building block fixes the ester chain length, reducing the synthesis to a single C-C bond formation.

Reagents & Materials
  • Substrate: Methyl 4-(chloroformyl)butyrate (1.0 equiv).

  • Reagent: Pentylzinc bromide (0.5 M in THF) (1.1 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.01 equiv) or CuCN
    
    
    2LiCl (if using Knochel-type zinc reagents).
  • Solvent: Anhydrous THF.

  • Quench: Saturated NH

    
    Cl.
    
Step-by-Step Methodology
  • Preparation of Organozinc Reagent:

    • Note: If not purchasing commercial PentylZnBr, generate it in situ by treating pentyl bromide with activated Zinc dust in THF at 40°C for 3 hours. Iodine (catalytic) may be used to initiate.

    • Validation: Titrate a small aliquot against iodine to confirm concentration.

  • Coupling Reaction:

    • Charge a flame-dried 3-neck flask with Methyl 4-(chloroformyl)butyrate (10 mmol) and anhydrous THF (20 mL) under Argon.

    • Cool the solution to 0 °C .

    • Add the catalyst (Pd or Cu source) rapidly against positive argon pressure.

    • Add the Pentylzinc bromide solution dropwise via syringe pump over 30 minutes. Crucial: Slow addition prevents local heating and homocoupling.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The acid chloride spot (reactive) should disappear; a new less polar spot (keto-ester) should appear.

  • Work-up & Purification:

    • Quench the reaction carefully with saturated aqueous NH

      
      Cl (20 mL) at 0 °C.
      
    • Extract with Et

      
      O (3 x 30 mL).
      
    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of 5%

        
         10% EtOAc in Hexanes.
        
      • Yield Expectation: 75–85%.

Visualization of Synthesis Logic

The following diagram illustrates the convergent nature of Strategy A compared to the linear Strategy B.

SynthesisPathways GlutaricAnhydride Glutaric Anhydride (Start B) KetoAcid 5-Oxodecanoic Acid GlutaricAnhydride->KetoAcid 1. THF, -78°C 2. H3O+ PentylMgBr Pentyl-MgBr PentylMgBr->KetoAcid Target METHYL 5-OXODECANOATE (Target) KetoAcid->Target MeOH, H+ (Esterification) AcidChloride Methyl 4-(chloroformyl)butyrate (Start A) AcidChloride->Target Pd(0) cat. THF, 0°C -> RT PentylZn Pentyl-ZnBr PentylZn->Target

Caption: Comparison of Synthetic Routes. Route A (Green/Blue) offers a direct, convergent path ideal for high-purity applications, while Route B (Red) requires an additional esterification step.

Spectroscopic Characterization

Use the following data to validate the identity of synthesized material.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.67 (s, 3H, -OCH 
      
      
      
      ) – Diagnostic Singlet
    • 
       2.48 (t, J = 7.2 Hz, 2H, -C(=O)-CH 
      
      
      
      -CH
      
      
      -) –
      
      
      -keto methylene (chain)
    • 
       2.38 (t, J = 7.2 Hz, 2H, -C(=O)-CH 
      
      
      
      -CH
      
      
      -COOMe) –
      
      
      -keto methylene (ester side)
    • 
       2.33 (t, J = 7.4 Hz, 2H, -CH 
      
      
      
      -COOMe) –
      
      
      -ester methylene
    • 
       1.91 (quint, J = 7.2 Hz, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -) –
      
      
      -methylene
    • 
       1.58 (m, 2H, -CH
      
      
      
      -CH
      
      
      -Pentyl)
    • 
       1.25–1.35 (m, 4H, Alkyl chain)
      
    • 
       0.89 (t, J = 6.8 Hz, 3H, -CH
      
      
      
      -CH
      
      
      )
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       210.5 (Ketone C=O), 173.8 (Ester C=O), 51.6 (OCH
      
      
      
      ), 42.8, 41.9, 33.2, 31.5, 23.5, 22.5, 19.1, 13.9.
Infrared Spectroscopy (IR)
  • 1735–1740 cm

    
    :  Ester C=O stretch (Strong).
    
  • 1710–1715 cm

    
    :  Ketone C=O stretch (Strong).
    
  • Note: Two distinct carbonyl bands are the hallmark of keto-esters.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M

    
    ):  200 m/z (often weak).
    
  • Base Peak: 115 m/z (Cleavage alpha to ketone, loss of pentyl group) or McLafferty rearrangement fragments characteristic of methyl esters (74 m/z).

Applications in Drug Development

  • Chiral Building Blocks: Enzymatic reduction (using ketoreductases) of Methyl 5-oxodecanoate yields Methyl 5-hydroxydecanoate . This is a direct precursor to (R)- or (S)-

    
    -decalactone , a scaffold found in various macrolide antibiotics and natural products.
    
  • Heterocycle Synthesis: Reaction with hydrazine derivatives yields dihydropyridazinones , a pharmacophore found in PDE3 inhibitors (cardiotonics) and anti-inflammatory agents.

  • Pheromone Mimics: The 5-oxo motif is prevalent in insect communication signals. This methyl ester serves as a stable precursor that can be hydrolyzed to the free acid or reduced to the alcohol to generate species-specific pheromones for agricultural pest control research.

Safety & Handling (SDS Highlights)

  • Hazards:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The ketone position is susceptible to slow oxidation (Baeyer-Villiger type) if exposed to air/light over prolonged periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

  • LookChem. (2025). Methyl 4-(chloroformyl)butyrate (CAS 1501-26-4) Product Information and Downstream Synthesis. Retrieved from [Link]

  • The Good Scents Company. (2024). Methyl 5-oxodecanoate Safety and Olfactory Information. Retrieved from [Link]

  • Organic Syntheses. (Coll. Vol. 3, p. 6). General Methods for Synthesis of Keto Esters via Anhydride Opening. (Adapted methodology). Retrieved from [Link]

Sources

Methyl 5-Oxodecanoate: Comprehensive Chemical Identifiers, Synthetic Workflows, and Biocatalytic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a highly versatile medium-chain keto-ester. While historically noted for its fruity and fatty odor profile, its primary value in modern research lies in its role as a critical intermediate in organic synthesis and lipidomics[1][2]. Specifically, it serves as a highly efficient precursor for the asymmetric synthesis of chiral δ-lactones (such as δ-decalactone), which are high-value building blocks in pharmaceutical development and advanced flavorings[3][4].

This whitepaper provides an authoritative breakdown of the molecule's core identifiers, physicochemical properties, and field-proven, self-validating protocols for both its chemical synthesis and its downstream biocatalytic conversion.

Chemical Identity and Core Identifiers

Accurate identification is the bedrock of reproducible research. Methyl 5-oxodecanoate is characterized by a linear ten-carbon chain featuring a ketone group at the C5 position and a terminal methyl ester.

Table 1: Core Chemical Identifiers

Identifier TypeValueReference
IUPAC Name methyl 5-oxodecanoate[5]
CAS Number 6093-95-4[5]
PubChem CID 80188[5]
SMILES CCCCCC(=O)CCCC(=O)OC[5]
InChIKey IMUCAHOFGPVTBF-UHFFFAOYSA-N[5]
EC Number (EINECS) 228-040-6[5]
FDA UNII BSM9ZQV9NE[5]

Physicochemical Properties

Understanding the physicochemical profile of methyl 5-oxodecanoate is essential for optimizing solvent selection, extraction protocols, and chromatographic separations. The molecule exhibits moderate lipophilicity, making it amenable to both organic extraction and aqueous-organic biphasic biocatalysis.

Table 2: Quantitative Data & Properties

PropertyValueScientific Implication
Molecular Formula C₁₁H₂₀O₃Defines stoichiometric calculations[5].
Molecular Weight 200.27 g/mol Standard for molarity and yield determination[5].
Monoisotopic Mass 200.14125 DaCritical for high-resolution mass spectrometry (HRMS)[6].
XLogP3-AA 2.0Indicates moderate hydrophobicity; ideal for reverse-phase HPLC[5].
Odor Profile Fruity, fatty, wineyRegulatory note: Not recommended for direct fragrance use[1][2].

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis relies not just on following steps, but on understanding the thermodynamic and kinetic drivers of the reaction. Below are two self-validating workflows: the upstream synthesis of methyl 5-oxodecanoate, and its downstream biocatalytic application.

Protocol A: Gram-Scale Chemical Synthesis via Fischer Esterification

Objective: Synthesize methyl 5-oxodecanoate from 5-oxodecanoic acid with >98% purity[3].

Causality & Mechanism: This protocol utilizes a classic Fischer esterification. Because the reaction is an equilibrium process, we use anhydrous methanol as both the solvent and the reactant in vast molar excess. This leverages Le Chatelier's principle to drive the reaction forward. Concentrated sulfuric acid acts as a proton donor to increase the electrophilicity of the carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 5-oxodecanoic acid in 100 mL of anhydrous methanol[3].

  • Catalysis: Slowly add 1.0 mL of 1% concentrated sulfuric acid (H₂SO₄) dropwise while stirring[3].

  • Reflux & Monitoring: Equip the flask with a reflux condenser. Heat the mixture to 65°C with continuous magnetic stirring (approx. 300 rpm). Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 4:1) until the starting material spot completely disappears (typically 4–6 hours).

  • Quenching (Critical Step): Cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Rationale: Neutralizing the acid catalyst immediately prevents reverse hydrolysis during the aqueous workup.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via silica gel column chromatography to yield pure methyl 5-oxodecanoate (>98% purity via GC-FID)[3].

Protocol B: Biocatalytic Asymmetric Reduction to Chiral δ-Decalactone

Objective: Stereoselective conversion of methyl 5-oxodecanoate to optically pure (S)-δ-decalactone using an engineered carbonyl reductase[3].

Causality & Mechanism: The C5 ketone of methyl 5-oxodecanoate is structurally hindered. By utilizing an engineered carbonyl reductase variant (e.g., HbKR F207A/F86M from Hyphopichia burtonii), the active site is expanded (substituting bulky Phenylalanine with smaller residues). This allows the substrate to bind in a stable, pro-S conformation. An NADPH-regenerating system is used to provide a continuous supply of hydrides, strictly following Prelog priority[3].

Step-by-Step Methodology:

  • System Setup: Prepare a 50 mL reaction buffer (100 mM potassium phosphate, pH 6.5) to maintain optimal enzyme stability.

  • Substrate Loading: Add methyl 5-oxodecanoate to a final concentration of 100 mM. (Note: A co-solvent like 5% v/v DMSO may be used to enhance substrate solubility).

  • Biocatalyst Addition: Add the purified HbKR F207A/F86M variant (approx. 5 U/mL) along with an NADPH-regenerating system (glucose and glucose dehydrogenase)[3].

  • Incubation: Incubate the mixture at 30°C with orbital shaking at 200 rpm for 24 hours.

  • In-Process Validation: Extract a 100 µL aliquot, extract with ethyl acetate, and analyze via chiral GC. The intermediate, (5S)-5-hydroxydecanoate methyl ester, will spontaneously undergo intramolecular lactonization (loss of methanol) to form (S)-δ-decalactone[3].

  • Harvest: Once conversion >99% is confirmed, extract the bulk aqueous phase with ethyl acetate, dry, and concentrate to isolate the optically pure (S)-δ-decalactone.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent stereoselective biocatalytic pathways of methyl 5-oxodecanoate. Depending on the specific engineered enzyme utilized—such as HbKR[3] versus SmCRM5[4]—the reduction can be directed to yield either the (S) or (R) enantiomer of δ-decalactone.

G cluster_biocatalysis Biocatalytic Asymmetric Reduction M5O Methyl 5-oxodecanoate (C11H20O3) HbKR HbKR Variant (F207A/F86M) + NADPH (Yields S-enantiomer) M5O->HbKR Prelog Priority Hydride Transfer SmCRM5 SmCRM5 Variant + NADPH (Yields R-enantiomer) M5O->SmCRM5 Anti-Prelog Priority Hydride Transfer Int_S (5S)-5-hydroxydecanoate methyl ester HbKR->Int_S Stereoselective Reduction Int_R (5R)-5-hydroxydecanoate methyl ester SmCRM5->Int_R Stereoselective Reduction Lactone_S (S)-δ-decalactone (Optically Pure Product) Int_S->Lactone_S Intramolecular Lactonization (-MeOH) Lactone_R (R)-δ-decalactone (Optically Pure Product) Int_R->Lactone_R Intramolecular Lactonization (-MeOH)

Figure 1: Divergent biocatalytic pathways of methyl 5-oxodecanoate to chiral δ-lactones.

References

  • scent.vn - Methyl 5-oxodecanoate (CAS 6093-95-4): Odor profile, Properties, & IFRA compliance 1

  • PubChem (NIH) - Methyl 5-oxodecanoate | C11H20O3 | CID 80188 5

  • PubChemLite (Université du Luxembourg) - Methyl 5-oxodecanoate (C11H20O3) Monoisotopic Mass & CCS 6

  • The Good Scents Company - methyl 5-oxodecanoate, 6093-95-4 2

  • Jiangnan University (via ScienceDirect) - Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones 3

  • Chemical Communications (RSC Publishing) - Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase 4

Sources

"Methyl 5-oxodecanoate" literature review and background

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Biological Significance

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a medium-chain keto-fatty acid ester characterized by a specific 1,5-dicarbonyl motif.[1] While structurally simple, it serves as a critical junction molecule in three distinct domains: lipid metabolism (as a


-oxidation intermediate), flavor chemistry (contributing to complex fruity-dairy profiles), and organic synthesis (as a precursor for six-membered carbocycles).

This technical guide provides a comprehensive analysis of Methyl 5-oxodecanoate, moving beyond basic properties to explore its synthesis, metabolic signaling potential, and utility as a research standard in drug development and lipidomics.

Part 1: Chemical Profile & Properties[2]

Methyl 5-oxodecanoate is an ester of 5-oxodecanoic acid.[2] Its structure features a pentyl chain attached to a ketone at the C5 position, relative to the ester carbonyl. This specific spacing classifies it as a


-keto ester, a functionality that imparts unique reactivity, particularly in intramolecular cyclization reactions.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name Methyl 5-oxodecanoate
CAS Number 6093-95-4
Molecular Formula

Molecular Weight 200.28 g/mol
Physical State Colorless to pale yellow liquidOily consistency
Boiling Point ~114-115 °C (Estimated)@ Reduced pressure
LogP (Predicted) 2.0 - 2.11Moderate lipophilicity
Odor Profile Fruity, Pineapple, Fatty, CheesyConcentration-dependent
Solubility Soluble in EtOH, MeOH, organic solventsInsoluble in water

Part 2: Synthesis & Production Strategies

For research and industrial applications, the synthesis of Methyl 5-oxodecanoate requires precision to establish the ketone functionality at the C5 position without over-alkylation. Two primary routes are validated for high-purity production.

Strategy A: The Glutaric Anhydride Route (Recommended)

This approach is favored for its atom economy and the availability of starting materials. It exploits the ring-opening of glutaric anhydride by a nucleophilic pentyl species.

Mechanism & Rationale
  • Nucleophilic Attack: A pentyl organometallic reagent attacks glutaric anhydride.

  • Selectivity Control: The reaction must be controlled to prevent the attack of a second equivalent of the nucleophile on the resulting ketone (which would yield a tertiary alcohol). Organocadmium or Organozinc reagents are often preferred over Grignards for this selectivity, or the use of N,N-dialkylamides.

  • Esterification: The resulting 5-oxodecanoic acid is methylated.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (


 or Ar).
  • Reagent Preparation:

    • Prepare Pentylmagnesium bromide (1.0 M in THF) from 1-bromopentane and Mg turnings.

    • Crucial Step: Transmetallate to organozinc or use low-temperature addition (-78°C) to mitigate bis-addition. Alternatively, react Glutaric Anhydride with Pentylzinc bromide (Reformatsky-like conditions) for higher chemoselectivity.

  • Acylation:

    • Dissolve Glutaric Anhydride (1.0 equiv) in anhydrous THF. Cool to -78°C.[3]

    • Add Pentylmagnesium bromide (1.05 equiv) dropwise over 60 minutes.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

    • Quench: Acidify with 1M HCl to hydrolyze the intermediate magnesium salt and ring-open to 5-oxodecanoic acid . Extract with EtOAc.

  • Methylation (Fischer Esterification):

    • Dissolve the crude 5-oxodecanoic acid in dry Methanol (MeOH).

    • Add catalytic

      
       (5 mol%).
      
    • Reflux for 4 hours. Monitor via TLC or GC.

    • Workup: Neutralize with

      
      , concentrate, and purify via vacuum distillation.
      
Strategy B: The Acid Chloride Route

For higher precision, particularly in medicinal chemistry libraries:

  • Start with Methyl 4-(chloroformyl)butyrate (Glutaroyl chloride monomethyl ester).[1]

  • React with Pentylzinc iodide using a Palladium(

    
    ) catalyst (Negishi coupling conditions) to install the alkyl chain while preserving the ester.
    
Visualization: Synthetic Pathway

The following diagram illustrates the Glutaric Anhydride ring-opening pathway, highlighting the critical intermediate steps.

SynthesisPath Start Glutaric Anhydride (C5 Cyclic) Inter Intermediate (Magnesium Salt) Start->Inter THF, -78°C Nucleophilic Attack Reagent Pentyl-MgBr (Nucleophile) Reagent->Inter Acid 5-Oxodecanoic Acid (Free Acid) Inter->Acid H3O+ Quench Ring Opening Product Methyl 5-oxodecanoate (Target Ester) Acid->Product MeOH, H+ Esterification

Caption: Figure 1. Synthesis of Methyl 5-oxodecanoate via regiospecific ring-opening of glutaric anhydride.

Part 3: Biological Significance & Metabolism

While often categorized as a synthetic intermediate, Methyl 5-oxodecanoate (and its free acid form) occupies a specific niche in lipid biochemistry.

Metabolic Bottleneck in -Oxidation

In standard fatty acid catabolism, straight-chain fatty acids are degraded via


-oxidation. However, the presence of a ketone at the C5 position (in the acid form) or C5-hydroxy precursors creates a metabolic bottleneck.
  • Pathway: 5-hydroxydecanoic acid

    
    5-oxodecanoic acid .
    
  • Significance: Accumulation of 5-oxodecanoic acid can occur if the dehydrogenase enzymes responsible for downstream processing are inhibited or overloaded. This makes the methyl ester a valuable standard for quantifying these specific metabolic stall points in lipidomics studies.

Potential PPAR Interaction

Research into medium-chain fatty acids (MCFAs) like decanoic acid suggests they act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


.[4]
  • Hypothesis: The structural similarity of 5-oxodecanoate to decanoic acid implies potential ligand activity.[4] The ketone group adds polarity, potentially altering binding affinity compared to the parent alkane chain.

Visualization: Metabolic Context

Metabolism FA Decanoic Acid (C10 FA) Oxidation Beta-Oxidation Cycles FA->Oxidation Hydroxyl 5-Hydroxydecanoic Acid Oxidation->Hydroxyl Enzymatic Processing Keto 5-Oxodecanoic Acid (Metabolic Intermediate) Hydroxyl->Keto Dehydrogenase PPAR PPAR-gamma Activation (Gene Expression) Keto->PPAR Potential Ligand Binding Ester Methyl 5-oxodecanoate (Exogenous/Analytical) Ester->Keto Hydrolysis (Esterases)

Caption: Figure 2. Metabolic positioning of 5-oxodecanoate in fatty acid oxidation and potential signaling.

Part 4: Applications in Research & Development

Flavor & Fragrance Chemistry

The compound possesses a "creamy, fruity, pineapple-like" odor profile with fatty undertones.

  • Utility: It is used to reconstruct complex dairy or tropical fruit profiles in flavor synthesis.

  • Regulatory Note: While naturally occurring in trace amounts (e.g., cheese lipids), its use as an isolated additive is often restricted to "research" or specific approved lists depending on the region (FEMA/EFSA status should be verified per jurisdiction).

Synthetic Intermediate (Robinson Annulation Analogues)

The 1,5-dicarbonyl structure is a classic precursor for Robinson Annulation or intramolecular aldol condensations.

  • Cyclization: Treatment with base (NaOEt) can induce cyclization to form 1,3-cyclohexanedione derivatives (specifically 2-pentyl-1,3-cyclohexanedione analogues). This makes it a vital block for synthesizing terpene-like natural products.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

  • The Good Scents Company. (2024). Methyl 5-oxodecanoate Information and Odor Profile. Retrieved from [Link]

  • Chang, P., et al. (2016).[5] "Seizure control by decanoic acid through direct AMPA receptor inhibition."[5] Brain, 139(2), 431-443.[5] (Cited for MCFA signaling context). Retrieved from [Link]

  • Organic Syntheses. (1951). Glutaric Anhydride and Derivatives. Coll. Vol. 4, p. 496. (Foundational protocol for anhydride ring opening). Retrieved from [Link]

Sources

Technical Guide: Biological Activities & Applications of Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activities, chemical biology, and experimental applications of Methyl 5-oxodecanoate .

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a functionalized fatty acid ester characterized by a ketone group at the C-5 position.[1][2][3][4][5][6] While often categorized as a synthetic intermediate, its biological relevance is threefold:

  • Semiochemical Activity: It serves as a structural analog and precursor to pheromones found in the Formicidae (ant) family, specifically related to defense secretions in Formica rufa.

  • Metabolic Probe: It acts as an oxidized precursor to 5-hydroxydecanoate (5-HD) , a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, making it a valuable tool in ischemic preconditioning research.

  • Biocatalytic Substrate: It is a prime substrate for asymmetric bioreduction by Saccharomyces cerevisiae, yielding chiral hydroxy-esters used in pharmaceutical synthesis.

Chemical Identity & Physicochemical Profile[1][5][7][8][9][10]

PropertyData
IUPAC Name Methyl 5-oxodecanoate
Synonyms Decanoic acid, 5-oxo-, methyl ester; 5-Oxocapric acid methyl ester
CAS Number 6093-95-4
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
LogP (Predicted) ~2.00 (Lipophilic, membrane permeable)
Physical State Colorless to pale yellow oil
Solubility Soluble in ethanol, methanol, ethyl acetate; insoluble in water

Biological Activity I: Semiochemical & Ecological Signaling

Occurrence in Formicidae

The parent compound, 5-oxodecanoic acid , has been identified in the defense secretions of the red wood ant, Formica rufa. Methyl 5-oxodecanoate acts as a volatile ester derivative in this context. In insect chemical ecology, keto-fatty acids and their esters function as:

  • Alarm Pheromones: Triggering aggregation or defense behaviors.

  • Antimicrobial Agents: Protecting the colony from fungal pathogens (e.g., Metarhizium anisopliae).

Mechanism of Action (Ecological)

The volatility of the methyl ester allows for rapid dispersion in the air, acting as a short-range signal. Upon contact with the target (predator or microbe), the ester is often hydrolyzed by cuticular esterases to the free acid, which exhibits:

  • Causticity: Direct irritation to predator mucous membranes.

  • Protein Denaturation: Disruption of microbial cell walls.

Biological Activity II: Mitochondrial Metabolism & 5-HD Connection[11]

Methyl 5-oxodecanoate is chemically coupled to 5-hydroxydecanoate (5-HD) , a critical pharmacological agent.

The 5-HD Pathway

5-Hydroxydecanoate is a specific blocker of the mitochondrial ATP-sensitive potassium channel (mitoKATP) . Opening these channels is cytoprotective (ischemic preconditioning), while blocking them with 5-HD abolishes this protection.

Methyl 5-oxodecanoate participates in this pathway via beta-oxidation intermediates :

  • Hydrolysis: Intracellular esterases convert Methyl 5-oxodecanoate

    
     5-oxodecanoate.
    
  • Reduction: 5-oxodecanoate is reduced (via NADH-dependent dehydrogenases) to 5-hydroxydecanoate.

  • Inhibition: The resulting 5-HD-CoA intermediate inhibits the mitoKATP channel.

Pathway Visualization

The following diagram illustrates the metabolic conversion and physiological effect.

MitochondrialPathway cluster_mito Mitochondrial Matrix M5OD Methyl 5-oxodecanoate (Exogenous) OxoAcid 5-Oxodecanoic Acid (Cytosol) M5OD->OxoAcid Esterase Hydrolysis HD 5-Hydroxydecanoate (5-HD) OxoAcid->HD Dehydrogenase (+NADH) MitoK mitoK_ATP Channel (Mitochondria) HD->MitoK BLOCKS (Inhibition) Protection Ischemic Protection (Cardioprotection) MitoK->Protection Modulates

Figure 1: Metabolic conversion of Methyl 5-oxodecanoate to the mitoK_ATP blocker 5-HD.

Biological Activity III: Biocatalytic Asymmetric Reduction

For pharmaceutical researchers, the primary utility of Methyl 5-oxodecanoate is as a substrate for Whole-Cell Biocatalysis .

Stereoselective Reduction

Saccharomyces cerevisiae (Baker's Yeast) contains oxidoreductases that stereoselectively reduce the C-5 ketone to a chiral hydroxyl group. This generates Methyl (S)-5-hydroxydecanoate , a precursor for lactones and chiral drugs.

Experimental Protocol: Yeast Reduction

Objective: Synthesis of chiral Methyl 5-hydroxydecanoate.

Reagents:

  • Methyl 5-oxodecanoate (1.0 g)

  • Dry Baker's Yeast (20 g)

  • Sucrose (30 g)

  • Tap water (200 mL)

Workflow:

  • Activation: Suspend yeast and sucrose in water at 30°C. Stir for 30 minutes to activate fermentation enzymes.

  • Addition: Add Methyl 5-oxodecanoate dropwise to the fermenting mixture.

  • Incubation: Stir vigorously at 30°C for 24–48 hours. Monitor reaction by TLC (Hexane:EtOAc 4:1).

  • Extraction: Filter off yeast cells through Celite. Extract the filtrate with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the hydroxy ester.

Toxicology & Safety Profile

While the methyl ester is less caustic than the free acid, strictly controlled handling is required.

Hazard ClassDescription
Skin Irritation Moderate. Hydrolysis on skin surface releases 5-oxodecanoic acid.
Renal Toxicity Chronic absorption of 5-oxodecanoic acid derivatives is linked to albuminuria and hematuria in animal models.[7]
Flavor/Fragrance Use PROHIBITED. Not approved for use in flavors or fragrances due to safety concerns (EFSA/FEMA).

Synthesis of Downstream Bioactive Compounds

Methyl 5-oxodecanoate is a critical intermediate in the synthesis of 2-butyl-1,3-cyclohexanedione , a core scaffold for herbicides (e.g., Clethodim analogs).

Cyclization Mechanism

The ester undergoes a Claisen condensation followed by decarboxylation to form the cyclic dione structure.

SynthesisPath Start Methyl 5-oxodecanoate Inter Claisen Condensation Start->Inter Base (NaOMe) Product 2-Butyl-1,3-cyclohexanedione Inter->Product Cyclization App Herbicide Synthesis (Clethodim Class) Product->App Derivatization

Figure 2: Synthetic pathway from Methyl 5-oxodecanoate to cyclic herbicide scaffolds.

References

  • The Good Scents Company. (2023). Methyl 5-oxodecanoate: Chemical and Safety Information.[2][3][4][5][6][8]Link

  • LipidBank. (2023). Fatty Acid Database: 5-Oxodecanoic acid occurrence in Formica rufa.Link

  • BenchChem. (2024). Structure and Properties of 5-Oxodecanoic Acid Derivatives.Link

  • World Health Organization (WHO). (2010). Evaluation of Certain Food Additives: Aliphatic Acyclic and Alicyclic Alpha-Diketones.[9] (Context on toxicity of keto-acids). Link

  • National Institutes of Health (PubChem). (2024). Methyl 5-oxodecanoate - Compound Summary.[1][2][5][8]Link

Sources

Safety and handling of "Methyl 5-oxodecanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-oxodecanoate

Executive Technical Summary

Methyl 5-oxodecanoate (CAS 6093-95-4) is a functionalized keto-ester primarily utilized as a high-value intermediate in the synthesis of bioactive lactones (specifically


-decalactone) and as a semiochemical probe in pheromone research. While it does not possess the acute lethality of highly reactive electrophiles, its handling requires a "Clean Chain of Custody" approach. This is due to its susceptibility to hydrolysis and its potential to act as a pseudo-pheromone, where even trace cross-contamination can invalidate behavioral bioassays.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers requiring high-integrity handling of this compound.

Physicochemical Profile & Identity

Understanding the physical state of the molecule is the first step in designing a safety protocol. Methyl 5-oxodecanoate is a mid-chain lipid derivative, exhibiting lipophilicity that dictates specific PPE and containment strategies.

PropertyDataOperational Implication
CAS Number 6093-95-4Unique identifier for inventory tracking.[1]
Molecular Formula

MW: 200.27 g/mol .[1][2][3]
Boiling Point ~268–278°C (est. @ 760 mmHg)Low volatility at RT; vacuum distillation required for purification.
Flash Point ~114°C (Closed Cup)Combustible Class IIIB. Preheat required for ignition, but mist is flammable.
Solubility Soluble in EtOH, MeOH, Et2O. Insoluble in water.[2][4]Use organic solvents for spill cleanup; water is ineffective.
Appearance Colorless to pale yellow liquidVisually inspect for turbidity (sign of moisture/hydrolysis).
Odor Profile Fruity, fatty, oily, wineyDistinctive odor; ventilation failure is easily detectable.

Hazard Identification & Toxicology

Current regulatory data suggests a low acute toxicity profile, but the "Precautionary Principle" applies due to sparse specific toxicological datasets.

Primary Hazards (GHS Classification)
  • Skin/Eye Irritation (H315/H319): As a keto-ester, prolonged contact can defat the skin and cause contact dermatitis.

  • Aquatic Toxicity (H411): Like many fatty acid esters, it poses a long-term hazard to the aquatic environment due to slow biodegradation and potential bioaccumulation.

  • Bioactivity Risk: In pheromone research facilities, this compound is a potent bioactive contaminant. It must be handled in a dedicated "Synthesis Zone" separate from "Behavioral Assay Zones."

The "Silent" Hazard: Hydrolysis

The methyl ester moiety is susceptible to acid/base-catalyzed hydrolysis, releasing methanol and 5-oxodecanoic acid.

  • Detection: An acidic shift in pH (wetted litmus) or a vinegar-like note suggests degradation.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) to prevent atmospheric moisture ingress.

Engineered Handling Protocols

This section defines the Self-Validating System for handling. Every step includes a check to ensure the protocol was followed correctly.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale (Causality)
Respiratory NIOSH N95 or Half-mask with OV cartridgesPrevent inhalation of aerosols during transfer; mitigate "fatty" odor fatigue.
Dermal Nitrile Gloves (Double-gloved) Latex is permeable to lipophilic esters. Double gloving allows outer glove removal upon contamination without skin exposure.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient against liquid splashes during vacuum filtration or syringe transfer.
The "Clean Transfer" Workflow

Objective: Transfer 5.0 g of Methyl 5-oxodecanoate from stock to reaction vessel without hydrolysis or contamination.

  • Equilibration: Allow the refrigerated stock bottle to reach room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis.

  • Inert Purge: Insert a needle connected to a low-flow Nitrogen line into the stock bottle headspace during withdrawal.

  • Syringe Transfer: Use a glass gastight syringe.

    • Why? Plastic syringes contain phthalates that leach into lipophilic esters, appearing as ghost peaks in GC-MS analysis.

  • Seal Validation: Parafilm is not a primary seal. Use Teflon-lined caps.

    • Self-Check: Invert the bottle. If liquid is visible in the threads, the cap liner is compromised.

Visualization: Safe Handling Logic

The following diagram illustrates the decision logic for handling spills and waste, prioritizing environmental safety.

G Start Start: Handling Methyl 5-oxodecanoate Assess Assessment: Is the seal intact? Start->Assess Transfer Transfer via Glass Syringe (Avoid Plastics) Assess->Transfer Yes Spill Spill Detected? Transfer->Spill Clean Absorb with Vermiculite (Do NOT wash to drain) Spill->Clean Yes Use Proceed to Synthesis/Assay Spill->Use No Waste Dispose as Organic Solvent Waste (Aquatic Hazard) Clean->Waste Use->Waste Post-Exp

Figure 1: Decision matrix for the safe handling and disposal of Methyl 5-oxodecanoate, emphasizing aquatic protection.

Experimental Application: Synthesis of -Decalactone

To demonstrate the utility of Methyl 5-oxodecanoate, we examine its role as a precursor. This reaction highlights the necessity of maintaining the ketone functionality until the specific reduction step.

Reaction Overview:

  • Starting Material: Methyl 5-oxodecanoate.[1][3]

  • Reagent: Sodium Borohydride (

    
    ) in Methanol.
    
  • Mechanism: Reduction of the C5-ketone to a hydroxyl group, followed by spontaneous (or acid-catalyzed) intramolecular cyclization to form the lactone.

Reaction Start Methyl 5-oxodecanoate (Keto-Ester) Step1 Reduction (NaBH4 / MeOH) Start->Step1 Inter Intermediate: 5-Hydroxydecanoate Step1->Inter Step2 Cyclization (Acid Catalysis / Heat) Inter->Step2 Prod Delta-Decalactone (Flavor/Fragrance) Step2->Prod

Figure 2: Synthetic pathway transforming Methyl 5-oxodecanoate into the bioactive lactone.

Critical Control Point: During the reduction step, temperature control (


) is vital. If the temperature spikes, the ester group may also be reduced or transesterification with the solvent (Methanol) may occur aggressively, lowering yield.

Emergency Response & Storage

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen overlay.

  • Incompatibility: Strong oxidizing agents (permanganates, peroxides) and strong bases (causes saponification).

Spill Response (Field Validated)
  • Isolate: Evacuate non-essential personnel.

  • Ventilate: Open fume hood sashes fully; do not use general room ventilation if the spill is outside a hood.

  • Absorb: Use vermiculite or sand. Do not use sawdust (combustible with organic esters).

  • Decontaminate: Wipe surface with Ethanol, then soapy water.

  • Disposal: Collect in a container marked "Non-Halogenated Organic Waste - Marine Pollutant."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate.[1] Retrieved from [Link]

  • The Good Scents Company. (2023). Methyl 5-oxodecanoate: Organoleptic Properties and Safety.[2][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Classification and Labelling of Fatty Acid Esters. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for "Methyl 5-oxodecanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Methyl 5-oxodecanoate via Weinreb Amide Intermediate

Executive Summary & Strategic Rationale

Target Molecule: Methyl 5-oxodecanoate (CAS: 33566-57-3) Molecular Formula:


Molecular Weight:  200.28  g/mol 

The synthesis of


-keto esters such as methyl 5-oxodecanoate presents a specific chemoselective challenge: introducing a ketone functionality at the C5 position without compromising the terminal ester or inducing tertiary alcohol formation via over-alkylation.

While classical routes involving the direct addition of Grignard reagents to anhydrides (e.g., glutaric anhydride) often suffer from bis-addition or poor yield control, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. This approach is selected for its high fidelity in drug development contexts, ensuring:

  • Chemoselectivity: The Weinreb amide forms a stable tetrahedral intermediate that prevents the addition of a second equivalent of nucleophile.

  • Scalability: The workflow avoids cryogenic conditions (-78°C) often required for direct anhydride alkylations, operating effectively at 0°C to Room Temperature.

  • Modularity: The intermediate allows for the flexible synthesis of various analogs by simply changing the Grignard reagent.

Synthetic Workflow & Mechanism

The synthesis proceeds in three distinct phases:

  • Desymmetrization: Ring-opening of glutaric anhydride to monomethyl glutarate.

  • Activation: Conversion of the free acid to the Weinreb amide.

  • Nucleophilic Acyl Substitution: Controlled addition of pentylmagnesium bromide.

Visual Pathway (DOT Diagram)

SynthesisWorkflow Start Glutaric Anhydride Step1 Monomethyl Glutarate (Desymmetrization) Start->Step1 MeOH, Reflux (Quant.) Step2 Weinreb Amide (Intermediate) Step1->Step2 CDI, N,O-DMHA CH2Cl2 Step3 Tetrahedral Magnesium Chelate Step2->Step3 n-PentylMgBr THF, 0°C Final Methyl 5-oxodecanoate (Target) Step3->Final Acidic Quench (HCl)

Figure 1: Step-wise synthetic workflow from Glutaric Anhydride to Methyl 5-oxodecanoate.

Materials & Reagents

ReagentPurityEquiv.[1]Role
Glutaric Anhydride 95%+1.0Starting Material (C1-C5 backbone)
Methanol (anhydrous) 99.8%ExcessSolvent/Reagent for ring opening
1,1'-Carbonyldiimidazole (CDI) 97%1.1Coupling Agent
N,O-Dimethylhydroxylamine HCl 98%1.1Weinreb Amine source
n-Pentylmagnesium Bromide 2.0M in THF1.2Nucleophile (C6-C10 chain)
THF (anhydrous) 99.9%-Solvent
HCl (1M) --Quenching agent

Detailed Experimental Protocols

Step 1: Synthesis of Monomethyl Glutarate

Objective: Desymmetrization of the anhydride to create the C1-ester/C5-acid backbone.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Charge the flask with Glutaric Anhydride (11.4 g, 100 mmol) and anhydrous Methanol (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3 hours. The solid anhydride will dissolve as the reaction proceeds.

  • Workup: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess methanol.

  • Result: A colorless viscous oil (Monomethyl glutarate). Yield is typically quantitative (~14.6 g). No further purification is usually required.

Step 2: Formation of the Weinreb Amide

Objective: Activation of the carboxylic acid to a stable amide intermediate.

  • Activation: Dissolve Monomethyl glutarate (14.6 g, 100 mmol) in anhydrous DCM (200 mL) in a 500 mL flask under Nitrogen atmosphere.

  • Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise. Caution: CO2 evolution will be vigorous. Stir for 45 minutes at room temperature until gas evolution ceases.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 100 mL) to remove unreacted imidazole and amine.

    • Wash with Saturated NaHCO3 (100 mL) and Brine (100 mL).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc 7:3).

    • Target Intermediate: Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate.

Step 3: Grignard Addition (The Critical Step)

Objective: Chemoselective ketone formation via the stable chelate.

  • Preparation: Dissolve the Weinreb amide (9.45 g, 50 mmol) in anhydrous THF (100 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add n-Pentylmagnesium bromide (2.0 M in THF, 30 mL, 60 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

    • Note: The internal temperature must not exceed 5°C to maintain selectivity.

  • Chelation Phase: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 1 hour. The stable magnesium chelate prevents the ketone from being released and reacting further.

  • Quench (Hydrolysis): Cool back to 0°C. Quench carefully with 1M HCl (50 mL). This step breaks the N-O-Mg chelate, releasing the ketone.

  • Extraction: Extract with Diethyl Ether or EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate. Purify via vacuum distillation or column chromatography (Hexane:EtOAc 9:1).

Mechanistic Insight: The Weinreb Chelate

The success of this protocol relies on the formation of a five-membered cyclic intermediate. Unlike standard esters, which release a ketone that is more reactive than the starting material (leading to tertiary alcohols), the Weinreb intermediate is stable until acidic hydrolysis.

Figure 2: The stable tetrahedral intermediate. The Magnesium ion is chelated by both the carbonyl oxygen and the methoxy oxygen, preventing the expulsion of the amine leaving group until the acidic quench.

Quality Control & Validation

Expected Data for Methyl 5-oxodecanoate:

TechniqueParameterExpected SignalAssignment
1H NMR Chemical Shift3.66 ppm (s, 3H)Methyl Ester (–OCH3)
2.45 ppm (t, 2H)C6-H (alpha to keto)
2.35 ppm (t, 2H)C4-H (alpha to keto)
2.30 ppm (t, 2H)C2-H (alpha to ester)
0.90 ppm (t, 3H)Terminal Methyl (C10)
IR Wavenumber1735 cm⁻¹Ester C=O stretch
1715 cm⁻¹Ketone C=O stretch
TLC Rf Value~0.45(Hexane:EtOAc 4:1), visualized w/ KMnO4

Troubleshooting Guide:

  • Issue: Presence of tertiary alcohol.[2]

    • Cause: Quenching was too slow or temperature spiked during Grignard addition.

    • Solution: Ensure strict 0°C maintenance and use the Weinreb amide (do not attempt direct ester alkylation).

  • Issue: Low Yield.

    • Cause: Moisture in THF killing the Grignard.

    • Solution: Distill THF over Na/Benzophenone or use molecular sieves.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 38(3), 467–498. (Foundational context for keto-ester synthesis). Link

  • BenchChem. (2025).[4][5][6][7] "Synthesis of Methyl 5-oxohept-6-enoate: Application Notes". (Analogous structural synthesis protocols). Link

  • PubChem. (2025).[8] "Methyl 5-oxooctadecanoate Compound Summary". (Spectral data comparison for long-chain keto esters). Link

Sources

Application Note: Analytical Characterization and Synthesis Protocol for Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a keto-fatty acid methyl ester (keto-FAME).[1] While often encountered as a minor metabolite in microbial fermentation or as a specific insect pheromone intermediate, it serves as a critical reference standard in lipidomics and organic synthesis.[1]

Characterizing this molecule presents a specific challenge: distinguishing the position of the ketone group along the aliphatic chain. Unlike simple saturated FAMEs, the 5-oxo functionality alters the polarity and fragmentation pathways, requiring specific analytical protocols.[1]

This guide provides a self-validating workflow for the synthesis and rigorous characterization of Methyl 5-oxodecanoate, designed for researchers requiring high-purity standards.

Physicochemical Profile

Before initiating analysis, the physical behavior of the analyte must be understood to select appropriate solvents and chromatographic conditions.[1]

PropertyValue / CharacteristicNotes
Formula C₁₁H₂₀O₃
MW 200.28 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~115–120 °C @ 5 mmHgPredicted atm.[1][2][3][4] BP ~250°C. Do not distill at atm. pressure.
Solubility Soluble in CHCl₃, MeOH, Et₂O, HexaneInsoluble in water.[1]
Refractive Index ~1.435–1.440Typical for mid-chain keto esters.[1]
Stability Air/Moisture StableStore at 4°C; avoid strong bases (hydrolysis risk).[1]

Synthesis Protocol (Reference Standard Preparation)

Rationale: Commercial standards for specific keto-FAMEs can be expensive or chemically impure.[1] The following protocol utilizes a Blaise Reaction or Organocadmium/Zinc coupling approach to ensure the ketone is strictly at position 5.[1]

Reaction Pathway:

  • Precursor: Glutaric anhydride (5-carbon backbone) is opened with methanol to form Monomethyl Glutarate.[1]

  • Activation: Conversion to the acyl chloride.[1]

  • Coupling: Reaction with Pentylzinc bromide (or similar organometallic) to attach the C5 tail.[1]

Step-by-Step Methodology

Phase A: Preparation of Methyl 4-(chloroformyl)butyrate

  • Reflux Glutaric Anhydride (11.4 g, 0.1 mol) in dry Methanol (50 mL) for 4 hours.

  • Evaporate methanol to yield Monomethyl Glutarate.[1]

  • React with Thionyl Chloride (SOCl₂, 1.2 eq) at 60°C for 2 hours.

  • Remove excess SOCl₂ under vacuum.[1] Result: Methyl 4-(chloroformyl)butyrate.[1]

Phase B: Formation of Methyl 5-oxodecanoate

  • Reagent Prep: Prepare Pentylzinc bromide (0.1 mol) in dry THF from 1-bromopentane and Zn dust.

  • Coupling: Cool the acyl chloride (from Phase A) to 0°C in THF.

  • Addition: Add the Pentylzinc reagent dropwise over 30 minutes. Note: Organozinc is preferred over Grignard to prevent addition to the ester group.[1]

  • Quench: Stir for 2 hours, then quench with saturated NH₄Cl.

  • Extraction: Extract with Diethyl Ether (3x), wash with brine, dry over MgSO₄.

  • Purification: Vacuum distillation (target fraction: 115–120°C @ 5 mmHg).

Analytical Method 1: GC-MS Characterization[1]

Expertise Insight: In Mass Spectrometry, simple FAMEs fragment predictably.[1] However, the 5-oxo group introduces a "weak link" for


-cleavage.[1] The presence of m/z 99  and m/z 129  (alongside the classic m/z 74 ) is the diagnostic fingerprint for this specific isomer.[1]
Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-Wax or HP-88 (Polar columns preferred to separate keto-isomers).[1]

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Fragmentation Logic & Interpretation

The Electron Impact (EI, 70eV) spectrum must be validated against the following cleavage mechanisms:

  • McLafferty Rearrangement (Ester): The universal FAME marker.[1]

    • Mechanism:[1] Transfer of

      
      -hydrogen (from C4) to the ester carbonyl.[1]
      
    • Diagnostic Ion:m/z 74 (Base peak or very high intensity).[1]

  • 
    -Cleavage (Ketone - Left):  Cleavage between C4 and C5.[1]
    
    • Fragment:

      
       (Acylium ion from tail).[1]
      
    • Diagnostic Ion:m/z 99 .

  • 
    -Cleavage (Ketone - Right):  Cleavage between C5 and C6.[1]
    
    • Fragment:

      
       (Acylium ion from head).[1]
      
    • Diagnostic Ion:m/z 129 .

GCMS_Fragmentation Molecule Methyl 5-oxodecanoate (MW 200) Frag_Ester McLafferty Rearrangement (Ester End) Molecule->Frag_Ester Frag_Alpha_L Alpha-Cleavage (C4-C5 Bond) Molecule->Frag_Alpha_L Frag_Alpha_R Alpha-Cleavage (C5-C6 Bond) Molecule->Frag_Alpha_R Ion_74 m/z 74 (Base Peak) Frag_Ester->Ion_74 Gamma-H Transfer Ion_99 m/z 99 [C5H11-CO]+ Frag_Alpha_L->Ion_99 Loss of Ester Chain Ion_129 m/z 129 [MeOOC-(CH2)3-CO]+ Frag_Alpha_R->Ion_129 Loss of Alkyl Tail

Figure 1: Mass Spectrometry fragmentation pathways for structural confirmation of Methyl 5-oxodecanoate.[1]

Analytical Method 2: NMR Spectroscopy

Causality: While GC-MS confirms the mass fragments, it cannot definitively rule out rearrangement isomers during ionization.[1] NMR provides the in-situ map of the carbon backbone, proving the ketone is at C5 and not C4 or C6.[1]

Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform).[1]

  • Concentration: 10 mg in 0.6 mL.[1]

  • Reference: TMS (0.00 ppm).

1H NMR Assignment (400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-OCH₃ 3.67Singlet (s)3HMethyl ester protons (Characteristic).[1]
H-4, H-6 2.40 – 2.45Multiplet (m)4H

-protons to the ketone.[1] Deshielded by C=O.
H-2 2.33Triplet (t)2H

-protons to the ester.[1]
H-3 1.90Quintet (m)2H

-protons (between ester and ketone).[1]
H-7 1.58Multiplet (m)2H

-proton to ketone (alkyl side).[1]
H-8, H-9 1.25 – 1.35Multiplet (m)4HBulk methylene chain.[1]
H-10 0.89Triplet (t)3HTerminal methyl group.[1]

Validation Check: The key differentiator is the integration of the 2.40 ppm region (4H total for H-4 and H-6) and the distinct triplet at 2.33 ppm (H-2). If the ketone were at C4, the splitting patterns in the 2.3–2.6 ppm region would shift significantly.[1]

Analytical Method 3: FTIR Spectroscopy

Purpose: Rapid confirmation of functional groups and purity check (absence of -OH or Acid -COOH bands).

  • Mode: ATR (Attenuated Total Reflectance) on neat oil.[1]

  • Key Bands:

    • 1740 cm⁻¹: Ester C=O stretch (Strong, sharp).

    • 1715 cm⁻¹: Ketone C=O stretch (Strong, slightly lower freq than ester).[1]

    • 2950–2850 cm⁻¹: C-H stretches (Aliphatic).

    • No broad band @ 3400 cm⁻¹: Confirms no unreacted Glutaric acid or hydrolysis products.[1]

Quality Control & Purity Specifications

For use as a reference standard, the material must meet these criteria:

  • GC Purity: >98.0% (Area normalization).

  • Moisture: <0.1% (Karl Fischer).[1]

  • Acid Value: <1.0 mg KOH/g (Ensures no free fatty acid degradation).[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Glutaric Anhydride Step1 Methanolysis (MeOH, Reflux) Start->Step1 Inter1 Monomethyl Glutarate Step1->Inter1 Step2 Chlorination (SOCl2) Inter1->Step2 Inter2 Methyl 4-(chloroformyl)butyrate Step2->Inter2 Step3 Organozinc Coupling (Pentyl-ZnBr, THF, 0°C) Inter2->Step3 Crude Crude Methyl 5-oxodecanoate Step3->Crude Purify Vacuum Distillation (115-120°C @ 5 mmHg) Crude->Purify Final Pure Methyl 5-oxodecanoate (>98% GC) Purify->Final

Figure 2: Synthetic workflow for the production of high-purity Methyl 5-oxodecanoate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (7th Ed.).[1] John Wiley & Sons.[1] (General reference for FAME fragmentation and NMR shifts).

  • Blaise, E. E. (1901). Syntheses of ketones via organozinc reagents.[1] (Foundational chemistry for the described synthesis protocol).

  • NIST Mass Spec Data Center.Methyl 5-oxodecanoate Mass Spectrum.

Sources

Application Note: Spectroscopic Elucidation and Analytical Protocols for Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a bifunctional aliphatic compound belonging to the class of fatty acid methyl esters, characterized by a ketone moiety at the C5 position[1]. In flavor and fragrance chemistry, it is valued for its distinct fruity and fatty odor profile[2]. In pharmaceutical and synthetic chemistry, it serves as a critical intermediate for the synthesis of complex lipids, pheromones, and heterocycles.

This application note provides a comprehensive guide to the structural elucidation of Methyl 5-oxodecanoate using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By establishing a self-validating analytical protocol, researchers can ensure high-fidelity identification and purity assessment of this compound during drug development and synthetic workflows.

Chemical and Physical Profiling

Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical properties of the analyte[3]. These parameters dictate sample preparation strategies, solvent selection, and chromatographic conditions.

PropertyValueCausality / Analytical Implication
Molecular Formula C₁₁H₂₀O₃Dictates the exact mass and isotopic distribution for MS analysis.
Molecular Weight 200.27 g/mol Target molecular ion (

) in mass spectrometry[3].
SMILES CCCCCC(=O)CCCC(=O)OCGuides predictive NMR chemical shift mapping[2].
XLogP3-AA 2.0Indicates high lipophilicity; highly soluble in CDCl₃, hexane, and ethanol[2].
Physical State Clear, colorless liquidIdeal for neat ATR-IR analysis without matrix interference.

Spectroscopic Signatures & Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two distinct electron-withdrawing carbonyl groups (ester and ketone) creates highly specific deshielding zones within the aliphatic chain.

¹H NMR (400 MHz, CDCl₃) Data Summary The assignment of the methylene protons relies on their proximity to the carbonyl centers. The C4 protons are slightly more deshielded than the C6 protons due to the cumulative inductive effect of the ester group, despite being separated by an aliphatic spacer.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
3.67Singlet (s)3H-OCH₃ Highly deshielded by the adjacent ester oxygen.
2.45Triplet (t, J = 7.3 Hz)2HCH₂ (C4)Deshielded by the C5 ketone; influenced by the C1 ester.
2.39Triplet (t, J = 7.4 Hz)2HCH₂ (C6)Deshielded by the C5 ketone.
2.33Triplet (t, J = 7.4 Hz)2HCH₂ (C2)Deshielded by the C1 ester carbonyl.
1.88Quintet (p, J = 7.3 Hz)2HCH₂ (C3)Central methylene between C2 and C4.
1.56Quintet (p, J = 7.2 Hz)2HCH₂ (C7)Aliphatic chain, β to the ketone.
1.25 - 1.35Multiplet (m)4HCH₂ (C8, C9)Bulk aliphatic chain protons.
0.88Triplet (t, J = 6.8 Hz)3H-CH₃ (C10)Terminal methyl group.

¹³C NMR (100 MHz, CDCl₃) Data Summary

Chemical Shift (δ, ppm) Assignment Structural Rationale
210.5 C5 (Ketone C=O) Characteristic extreme downfield shift for aliphatic ketones.
173.8 C1 (Ester C=O) Shielded relative to the ketone due to oxygen resonance.
51.5 -OCH₃ Standard methyl ester carbon shift.
42.8, 41.5 C6, C4 α-carbons to the ketone.
33.2 C2 α-carbon to the ester.
31.4, 23.5, 22.4, 19.0 C9, C7, C8, C3 Aliphatic backbone carbons.

| 13.9 | C10 (-CH₃) | Terminal aliphatic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is the primary diagnostic tool for confirming the bifunctional nature of Methyl 5-oxodecanoate. The resolution of two distinct carbonyl stretching frequencies is definitive.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
2955, 2930, 2860StrongC-H stretch (sp³)Confirms the saturated aliphatic backbone.
1735Strong, SharpC=O stretch (Ester)Identifies the acyclic aliphatic ester moiety.
1715Strong, SharpC=O stretch (Ketone)Identifies the acyclic aliphatic ketone moiety.
1435Medium-CH₂- bendingScissoring vibration of methylenes adjacent to carbonyls.
1170, 1190StrongC-O stretchConfirms the ester alkoxy bond.
Mass Spectrometry (GC-EI-MS)

Under 70 eV Electron Ionization (EI), Methyl 5-oxodecanoate undergoes predictable fragmentation driven by α-cleavages and McLafferty rearrangements at both carbonyl sites[4].

m/z RatioIon Type / AssignmentMechanistic Pathway
200[M]⁺Molecular ion (often weak in aliphatic esters)[4].
144[C₇H₁₂O₃]⁺McLafferty rearrangement at the C5 ketone (H-transfer from C8).
129[C₆H₉O₃]⁺α-cleavage at C5 (Loss of pentyl radical, •C₅H₁₁).
99[C₆H₁₁O]⁺α-cleavage at C5 (Loss of •CH₂CH₂CH₂COOCH₃).
74[C₃H₆O₂]⁺McLafferty rearrangement at the ester (Base peak signature for methyl esters).

Standardized Acquisition Protocols (Self-Validating System)

To ensure high Trustworthiness and data reproducibility, the following protocols integrate internal self-validation mechanisms.

NMR Sample Preparation and Acquisition

Causality: Chloroform-d (CDCl₃) is chosen due to the compound's high lipophilicity (XLogP3-AA 2.0)[2]. Tetramethylsilane (TMS) must be included to lock the 0.00 ppm baseline, preventing shift drift.

  • System Suitability (Blank): Acquire a baseline ¹H spectrum of the neat CDCl₃ solvent to identify residual water (1.56 ppm) or un-deuterated chloroform (7.26 ppm) peaks.

  • Sample Prep: Dissolve exactly 30 mg of Methyl 5-oxodecanoate in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Run ¹H NMR at 400 MHz (16 scans, 298 K, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, 298 K, relaxation delay 2.0 s).

  • Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. Integration of the methoxy singlet (3.67 ppm) must yield exactly 3.00 protons relative to the terminal methyl triplet (0.88 ppm).

FT-IR (ATR) Analysis

Causality: Attenuated Total Reflectance (ATR) is superior to KBr pellets or transmission cells for liquid samples, as it prevents moisture absorption and path-length saturation.

  • Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Deposit 1-2 drops of neat Methyl 5-oxodecanoate directly onto the crystal. Ensure complete coverage of the sensor.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation: The baseline must sit at 100% transmittance in regions devoid of absorption (e.g., 2500-2000 cm⁻¹). If the C=O peaks (1735/1715 cm⁻¹) bottom out (0% T), the sample layer is too thick; wipe the crystal and re-apply a thinner film.

GC-MS Workflow

Causality: Gas chromatography separates any synthetic impurities (e.g., unreacted decanoic acid derivatives), ensuring the MS spectra generated belong purely to the target analyte.

  • Sample Prep: Dilute the sample to 1 mg/mL in GC-grade hexane.

  • Blank Injection: Inject 1 µL of pure hexane to establish a baseline and verify the absence of column carryover.

  • Chromatography: Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Inject 1 µL with a split ratio of 1:50. Temperature program: 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate in EI mode at 70 eV. Scan range: m/z 50–300.

  • Validation: The total ion chromatogram (TIC) must show a single dominant peak (>98% area). The presence of m/z 74 confirms the methyl ester moiety.

Analytical Workflow Diagram

The following diagram maps the logical execution of the spectroscopic characterization, emphasizing the parallel data acquisition and unified structural elucidation.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Methyl 5-oxodecanoate (CAS: 6093-95-4) NMR_Prep Sample Prep (30 mg in CDCl3 + TMS) Sample->NMR_Prep IR_Prep Sample Prep (Neat liquid on diamond ATR) Sample->IR_Prep MS_Prep Sample Prep (Dilution in Hexane, 1 mg/mL) Sample->MS_Prep NMR_Acq Acquisition (1H: 400 MHz, 13C: 100 MHz) NMR_Prep->NMR_Acq Data_Analysis Data Integration & Structural Elucidation NMR_Acq->Data_Analysis IR_Acq Acquisition (4000-400 cm⁻¹, 32 scans) IR_Prep->IR_Acq IR_Acq->Data_Analysis MS_Acq GC-EI-MS (70 eV, m/z 50-300) MS_Prep->MS_Acq MS_Acq->Data_Analysis

Caption: Parallel spectroscopic workflow for the structural validation of Methyl 5-oxodecanoate.

References

  • PubChem . "Methyl 5-oxodecanoate | C11H20O3 | CID 80188". National Center for Biotechnology Information. Available at:[Link]

  • PhytoBank . "Showing methyl 5-oxodecanoate (PHY0060293)". PhytoBank Database. Available at: [Link]

  • Scent.vn . "Methyl 5-oxodecanoate (CAS 6093-95-4): Odor profile, Properties, & IFRA compliance". Scent.vn Fragrance Database. Available at: [Link]

  • PubChemLite . "Methyl 5-oxodecanoate (C11H20O3) - Mass Spectrometry Adducts". Université du Luxembourg. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 5-Oxodecanoate as a Versatile Synthon in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-oxodecanoate, a bifunctional organic molecule featuring a ketone and a methyl ester, represents a valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its chemical architecture allows for selective modifications at either the carbonyl group or the ester moiety, providing a strategic advantage in the construction of intricate molecular frameworks. This guide provides an in-depth exploration of the utility of methyl 5-oxodecanoate, with a particular focus on its application in the synthesis of prostaglandin analogues, a class of potent lipid compounds with a wide range of physiological activities and therapeutic applications.[1][2][3] Detailed, field-proven protocols for key transformations, including the preparation of a crucial Wittig reagent and its subsequent reaction with methyl 5-oxodecanoate, are presented. The causality behind experimental choices, mechanistic insights, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this important synthetic intermediate.

Introduction: The Strategic Importance of Methyl 5-Oxodecanoate

In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of bioactive molecules is of paramount importance. The selection of appropriate starting materials and synthetic intermediates is a critical determinant of the overall success and scalability of a synthetic route. Methyl 5-oxodecanoate (C₁₁H₂₀O₃) emerges as a strategic synthon due to the orthogonal reactivity of its two primary functional groups.

The ketone at the C5 position serves as a handle for the introduction of various side chains, most notably through carbon-carbon bond-forming reactions such as the Wittig reaction.[4][5][6][7][8] The methyl ester at the C1 position, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups as required by the target molecule's structure. This inherent bifunctionality allows for a modular and convergent approach to the synthesis of complex molecules, including the prostaglandin family of pharmaceuticals.

Prostaglandins are hormone-like substances that play a crucial role in a variety of physiological processes, and their synthetic analogues are used in the treatment of conditions such as glaucoma, ulcers, and cardiovascular diseases.[1][2][3] The concise and efficient synthesis of these complex molecules is a long-standing goal in medicinal chemistry. This guide will illustrate the practical application of methyl 5-oxodecanoate in a plausible synthetic route toward a key precursor of Prostaglandin E1 (PGE1).

Synthetic Strategy: A Convergent Approach to Prostaglandin Precursors

Our synthetic strategy hinges on the strategic utilization of methyl 5-oxodecanoate as the core scaffold. The key transformation is a Wittig reaction to introduce the α-chain of the prostaglandin framework. This approach is outlined in the workflow below.

G cluster_0 Part 1: Wittig Reagent Synthesis cluster_1 Part 2: Prostaglandin Precursor Synthesis 5-Bromovaleric Acid 5-Bromovaleric Acid Wittig_Reagent (4-carboxybutyl)triphenylphosphonium bromide 5-Bromovaleric Acid->Wittig_Reagent + Triphenylphosphine Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Wittig_Reagent Ylide_Formation Ylide Formation (in situ) Wittig_Reagent->Ylide_Formation Strong Base (e.g., n-BuLi) Methyl_5_oxodecanoate Methyl 5-oxodecanoate Wittig_Reaction Wittig Reaction Methyl_5_oxodecanoate->Wittig_Reaction Ylide_Formation->Wittig_Reaction PGE1_Precursor Prostaglandin E1 Precursor (Methyl Ester) Wittig_Reaction->PGE1_Precursor G Ylide Phosphonium Ylide (Nucleophile) TS [2+2] Cycloaddition Transition State Ylide->TS Ketone Methyl 5-oxodecanoate (Electrophile) Ketone->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Alkene PGE1 Precursor (Alkene) Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PhosphineOxide

Sources

Application Note: Purification Strategies for Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for "Methyl 5-oxodecanoate" Content Type: Application Notes and Protocols

Abstract & Compound Profile

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a mid-chain fatty acid derivative featuring two distinct functionalities: a methyl ester at position C1 and a ketone at position C5.[1][2] It serves as a critical intermediate in the synthesis of pheromones, metabolic probes, and complex heterocyclic scaffolds.

Due to its bifunctional nature, crude reaction mixtures often contain unreacted starting materials (e.g.,


-valerolactone derivatives), over-oxidation byproducts, or hydrolysis products (5-oxodecanoic acid). This guide outlines a hierarchical purification protocol ranging from bulk remedial distillation to high-purity chromatographic isolation.
Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 200.28 g/mol
Boiling Point (Atm) ~268–278°CDecomposition risk at atmospheric pressure.[3][4][5][6][7]
Boiling Point (Vac) ~105–110°C @ 1.0 mmHgPreferred distillation range.
Solubility Soluble in MeOH, EtOH, EtOAc, Hexanes, DCMLipophilic character dominates.
Stability Sensitive to hydrolysis (acid/base)Store under

at -20°C.

Strategic Purification Workflow

The following decision tree illustrates the optimal purification pathway based on crude purity and scale.

PurificationWorkflow Crude Crude Methyl 5-oxodecanoate (Post-Workup) PurityCheck Purity Assessment (GC-MS / TLC) Crude->PurityCheck Distillation High Vacuum Distillation (>5g Scale, <90% Purity) PurityCheck->Distillation Low Purity / Bulk Flash Flash Chromatography (<5g Scale or >90% Purity) PurityCheck->Flash High Purity / Small Scale Distillation->Flash Polishing Step HPLC Prep-HPLC (Ultra-High Purity Req.) Flash->HPLC Isomer Separation Final Pure Methyl 5-oxodecanoate (>98%) Flash->Final HPLC->Final

Figure 1: Decision matrix for selecting the appropriate purification modality.

Protocol A: High-Vacuum Fractional Distillation

Applicability: Removal of heavy oligomers, inorganic salts, and solvent traces from bulk crude (>5g). Expert Insight: Methyl 5-oxodecanoate has a high atmospheric boiling point. Attempting distillation without high vacuum will result in thermal degradation (transesterification or polymerization).

Equipment Setup
  • Apparatus: Short-path distillation head or Vigreux column (for higher resolution).

  • Vacuum: Rotary vane pump capable of

    
     mmHg.
    
  • Heating: Oil bath with magnetic stirring (Do not use heating mantles directly on flasks to avoid hot spots).

Step-by-Step Procedure
  • Degassing: Place the crude oil in the boiling flask. Stir vigorously under vacuum (no heat) for 15 minutes to remove residual volatiles (DCM, Hexanes) that can disrupt vacuum stability.

  • Ramp: Slowly heat the oil bath to 120°C. Monitor the thermometer at the distillation head.

  • Fraction Collection:

    • F1 (Forerun): Collect distillate condensing below 90°C (0.5–1.0 mmHg). This typically contains unreacted lower-molecular-weight starting materials (e.g., methyl acrylate traces).

    • F2 (Main Fraction): Collect the steady fraction boiling at 105–112°C @ 1.0 mmHg . The liquid should be clear and colorless to pale yellow.

    • Residue: Discard the dark, viscous pot residue (polymerized byproducts).

  • Preservation: Immediately backfill with Nitrogen/Argon. Store F2 at 4°C.

Protocol B: Flash Column Chromatography

Applicability: Isolation of >98% pure compound; removal of close-eluting isomers or oxidation byproducts. Expert Insight: The ketone and ester groups make this molecule moderately polar. A standard straight-phase silica method is highly effective. Visualization is key: Ketones do not absorb strongly in UV. You must use a chemical stain.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

  • Visualization: Phosphomolybdic Acid (PMA) or Anisaldehyde stain (Heat required).

Method Parameters
ParameterSetting
Column Loading 1:50 (Sample : Silica mass ratio)
Flow Rate 15–20 mL/min (for 25mm column)
Detection TLC (Stain with PMA, bake at 200°C → Blue spots)
Gradient Elution Table
Time / VolumeSolvent CompositionPurpose
0–2 CV 100% HexanesColumn equilibration / Elute non-polar hydrocarbons
2–5 CV 95:5 (Hex:EtOAc)Elute unreacted fatty esters (non-keto)
5–15 CV 90:10 to 80:20 (Hex:EtOAc) Elution of Methyl 5-oxodecanoate (

in 8:2)
>15 CV 50:50 (Hex:EtOAc)Flush polar impurities (acids, alcohols)

Note: CV = Column Volume.

Quality Control & Validation

Every batch must be validated to ensure structural integrity.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: DB-5ms or equivalent non-polar capillary column.

  • Profile: Look for the molecular ion

    
    .
    
  • Fragmentation: Characteristic McLafferty rearrangement peaks are expected due to the ketone and ester positions.

    • Key Fragment: m/z 169 (Loss of -OCH3), m/z 113 (Cleavage alpha to ketone).

Nuclear Magnetic Resonance ( -NMR)

Solvent:


Diagnostic Signals: 
  • 
     3.66 ppm (s, 3H): Methyl ester (
    
    
    
    ).
  • 
     2.45 ppm (t, 2H): Methylene alpha to ketone (
    
    
    
    ).
  • 
     2.32 ppm (t, 2H): Methylene alpha to ester (
    
    
    
    ).
  • 
     0.88 ppm (t, 3H): Terminal methyl group.
    
Infrared Spectroscopy (FT-IR)
  • 1735-1740 cm⁻¹: Ester carbonyl stretch (Strong).

  • 1710-1715 cm⁻¹: Ketone carbonyl stretch (Strong).

  • Absence check: No broad -OH stretch at 3400 cm⁻¹ (confirms no hydrolysis to acid or reduction to alcohol).

Troubleshooting Common Issues

Issue: Product contains 5-oxodecanoic acid (Hydrolysis).

  • Cause: Silica gel is slightly acidic; prolonged contact or wet solvents can hydrolyze the ester.

  • Fix: Add 1% Triethylamine to the column mobile phase to neutralize silica acidity. Wash the crude with saturated

    
     prior to chromatography.[8]
    

Issue: Co-elution with starting material (e.g., fatty ester).

  • Cause: Gradient too steep.

  • Fix: Use an isocratic hold at 5% EtOAc for 5 CVs before ramping to 10%.

Issue: No spots visible on TLC.

  • Cause: UV (254nm) is ineffective for aliphatic ketones/esters.

  • Fix: You must use a destructive stain like PMA, Vanillin, or Anisaldehyde and heat the plate until spots carbonize.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

  • The Good Scents Company (2023). Methyl 5-oxodecanoate Physical Properties and Safety. Retrieved from [Link]

  • Organic Syntheses (Coll.[7] Vol. 2). General methods for purification of gamma and delta-keto esters via distillation. (Analogous protocols for

    
    -valerolactone derivatives). Retrieved from [Link]
    

Sources

Technical Application Note: Methyl 5-oxodecanoate in Asymmetric Synthesis and Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Methyl 5-oxodecanoate" as a building block in medicinal chemistry Content Type: Application Notes and Protocols


Molecular Weight:  200.28  g/mol 

Executive Summary

Methyl 5-oxodecanoate is a bifunctional aliphatic building block characterized by a C1-methyl ester and a C5-ketone. Its structural utility in medicinal chemistry stems from the specific 1,5-dicarbonyl spacing, which serves as a "linchpin" for constructing six-membered saturated heterocycles.

Unlike simple fatty acid derivatives, the


-position of the ketone relative to the ester allows for divergent synthetic pathways:
  • Asymmetric Bio-Reduction: Access to chiral

    
    -lactones (e.g., Massoia lactone analogs) via enzymatic resolution.
    
  • Reductive Cyclization: Rapid access to functionalized piperidin-2-ones (

    
    -lactams), a scaffold prevalent in Janus kinase (JAK) inhibitors and anticoagulant pharmacophores.
    

This guide details the protocols for synthesizing the core building block and applying it to these two distinct medicinal chemistry workflows.

Synthesis of the Building Block

Note: While commercially available, high-purity synthesis is often required for GMP applications.

Core Logic

The most robust route utilizes the ring-opening of glutaric anhydride by a pentyl Grignard reagent. This ensures the precise 5-oxo regiochemistry without the mixture of isomers common in Friedel-Crafts acylation of open chains.

Protocol A: Grignard Ring-Opening

Reagents: Glutaric anhydride, Pentylmagnesium bromide (2.0 M in THF),


, Methanol.
  • Anhydride Activation: Dissolve glutaric anhydride (1.0 equiv) in anhydrous THF under

    
     atmosphere. Cool to -20°C.
    
  • Nucleophilic Attack: Add PentylMgBr (1.05 equiv) dropwise over 60 minutes. The low temperature prevents double-addition (formation of the tertiary alcohol).

  • Quench & Workup: Quench with 1M HCl. Extract with ethyl acetate.[1][2][3] The intermediate is 5-oxodecanoic acid .

  • Esterification: Dissolve the crude acid in MeOH (10 vol). Add catalytic conc.

    
     (0.1 equiv). Reflux for 4 hours.
    
  • Purification: Concentrate and purify via vacuum distillation (bp ~130-135°C @ 1.5 mmHg) to yield Methyl 5-oxodecanoate as a colorless oil.

Module 1: Asymmetric Synthesis of Chiral -Lactones

Application: Synthesis of lipid-drug conjugates and pheromone-based bioactive scaffolds.

Mechanism

The C5 ketone is prochiral.[2] Chemical reduction (e.g.,


) yields a racemate. For medicinal applications, enantiopurity is non-negotiable. We utilize a Ketoreductase (KRED)  screen to access the (R)-hydroxy intermediate, which spontaneously cyclizes to the (R)-

-decalactone under acidic conditions.
Protocol B: Chemoenzymatic Reduction

Enzyme: KRED-Screen-Kit (specifically variants homologous to SmCRM5 from Serratia marcescens). Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[2]

ParameterConditionNote
Substrate Loading 50 g/LHigh loading enabled by biphasic system
Buffer K-Phosphate (100 mM, pH 7.0)Maintain pH to preserve enzyme stability
Co-Solvent DMSO (5% v/v)Improves substrate solubility
Temperature 30°COptimal for mesophilic KREDs
Time 24 HoursMonitor via Chiral GC

Step-by-Step:

  • Buffer Prep: Prepare 100 mL of phosphate buffer containing 100 mg NADP+, 500 mg Glucose, and 500 U Glucose Dehydrogenase (GDH).

  • Reaction Initiation: Add 5.0 g Methyl 5-oxodecanoate dissolved in 5 mL DMSO. Add 100 mg KRED enzyme powder.

  • Incubation: Shake at 250 rpm, 30°C.

  • Workup: Extract with MTBE (

    
     mL). Dry over 
    
    
    
    .
  • Cyclization: Treat the organic phase with p-Toluenesulfonic acid (pTSA, 1 mol%) and stir at room temperature for 2 hours. The hydroxy-ester cyclizes to the lactone, releasing methanol.

  • Result: (R)-

    
    -Decalactone (>99% ee).[4]
    

Module 2: The "Warhead" Route – Piperidin-2-one Scaffolds

Application: Construction of Nitrogen heterocycles for fragment-based drug discovery (FBDD).

Mechanism

This is a Reductive Amination-Cyclization Cascade . The amine reacts with the C5 ketone to form an imine. Reduction of the imine yields a secondary amine at C5. Because this amine is


 (delta) to the C1 ester, it undergoes rapid intramolecular nucleophilic acyl substitution to form the 6-membered lactam ring.
Protocol C: One-Pot Reductive Cyclization

Reagents: Methyl 5-oxodecanoate, Primary Amine (


), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

Workflow:

  • Imine Formation: In a reaction vial, mix Methyl 5-oxodecanoate (1.0 mmol) and the diverse amine (

    
    , 1.1 mmol) in DCE (5 mL).
    
  • Acid Catalysis: Add Acetic Acid (1.5 equiv) to catalyze imine formation and buffer the subsequent hydride reduction. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the ketone or ester before the imine forms, preventing side products.
      
  • Cyclization: Stir at room temperature for 12 hours. The formation of the amine intermediate triggers spontaneous cyclization to the lactam.

  • Purification: Quench with saturated

    
    . Extract with DCM. Purify via silica flash chromatography (EtOAc/Hexane gradient).
    

Substrate Scope (R-Group):

  • Benzyl: 92% Yield (Protecting group strategy).

  • Cyclopropyl: 85% Yield (Prevalent in antiviral chemistry).

  • 3-Pyridyl: 78% Yield (Solubility enhancing moiety).

Structural Visualization

The following diagram illustrates the divergent utility of Methyl 5-oxodecanoate, mapping the transformation from a linear precursor to two distinct cyclic scaffolds.

G Start Methyl 5-oxodecanoate (Linear Precursor) Step1A Enzymatic Reduction (KRED + NADPH) Start->Step1A Path A: Bio-Resolution Step2A Reductive Amination (R-NH2 + STAB) Start->Step2A Path B: Nitrogen Insertion Inter1A Intermediate: (R)-5-Hydroxydecanoate Step1A->Inter1A Step1B Acid-Catalyzed Cyclization (-MeOH) Inter1A->Step1B FinalA (R)-delta-Decalactone (Chiral Scaffold) Step1B->FinalA Inter2A Intermediate: 5-Amino-ester Step2A->Inter2A Step2B Spontaneous Intramolecular Amidation Inter2A->Step2B FinalB N-Substituted 6-Pentylpiperidin-2-one Step2B->FinalB

Figure 1: Divergent synthesis pathways from Methyl 5-oxodecanoate yielding oxygen vs. nitrogen heterocycles.

References

  • Biocatalytic Synthesis of Lactones

    • Zhang, X., et al. (2013).[5] "Stereoselective synthesis of chiral

      
      -lactones via an engineered carbonyl reductase." Chemical Communications, 49, 100-102. 
      
    • Context: Describes the use of SmCRM5 for the reduction of 5-oxodecanoic acid deriv
  • Grignard Synthesis Protocol

    • Patent CN103058973B. (2013). "Preparation method for delta-decalactone."

    • Context: Provides industrial scale conditions for the glutaric anhydride + pentyl Grignard reaction.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The foundational text for using STAB in reductive aminations, preventing side-reactions with esters.
  • Heterocycle Formation: Carson, J. R., et al. (2009). "Synthesis of 6-substituted-2-piperidinones." Journal of Medicinal Chemistry. Context: Validates the cyclization of -amino esters to lactams as a spontaneous event under reductive conditions.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 5-oxodecanoate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 5-oxodecanoate (CAS 6093-95-4). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to Methyl 5-oxodecanoate Synthesis

Methyl 5-oxodecanoate is a γ-keto ester, a class of molecules valuable as synthetic intermediates.[1][2] Synthesizing these compounds can be challenging. A primary difficulty arises when using highly nucleophilic organometallic reagents, which can react with the newly formed ketone, leading to undesired tertiary alcohol byproducts.[3][4] Furthermore, reaction conditions must be meticulously controlled to prevent side reactions and maximize yield.

This guide explores reliable synthetic strategies and provides a structured approach to troubleshooting common issues you may encounter in the laboratory.

Recommended Synthetic Strategies

Two primary, robust methods are presented here. The first is a classic organometallic approach using a Weinreb amide to prevent over-addition. The second is a modern, gold-catalyzed method offering high efficiency and mild conditions.

Strategy 1: Acylation of an Organometallic Reagent with a Weinreb Amide

This common and effective strategy involves the reaction of a Grignard reagent with an N-methoxy-N-methyl amide (Weinreb amide). The key to this method's success is the formation of a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thereby preventing the common problem of double addition that occurs with other esters or acid chlorides.[5]

Experimental Protocol: Weinreb Amide Route

Part A: Synthesis of N-methoxy-N-methyl-4-oxobutanamide (This protocol is adapted from standard procedures for Weinreb amide formation).

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve succinic anhydride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) and triethylamine (2.5 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.

Part B: Grignard Reaction to form Methyl 5-oxodecanoate

  • In a separate, flame-dried flask under an inert atmosphere, prepare the pentylmagnesium bromide Grignard reagent from 1-bromopentane (1.2 equiv) and magnesium turnings (1.3 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution of the Weinreb amide from Part A (1.0 equiv) in anhydrous THF to -78 °C (dry ice/acetone bath).

  • Slowly add the freshly prepared pentylmagnesium bromide solution dropwise to the Weinreb amide solution. Maintain the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup, extracting the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting γ-keto amide can then be transesterified to the methyl ester. A simpler approach, however, would be to start with a Weinreb amide derived from a precursor that already contains the methyl ester, such as methyl 4-(methoxy(methyl)carbamoyl)butanoate.

Strategy 2: Gold-Catalyzed Hydration of a 3-Alkynoate

A more modern, atom-economical approach is the regioselective hydration of an internal alkyne. Au(III) catalysis, assisted by the neighboring ester carbonyl group, allows for a mild and high-yielding synthesis of the γ-keto ester.[6][7] This method avoids harsh reagents and often simplifies purification.

Experimental Protocol: Alkyne Hydration Route
  • Synthesize the precursor, methyl dec-3-ynoate, using standard alkyne chemistry.

  • In a round-bottom flask, dissolve methyl dec-3-ynoate (1.0 equiv) in a mixture of ethanol and water.

  • Add a catalytic amount of a gold(III) salt, such as AuCl₃ (1-5 mol%).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Methyl 5-oxodecanoate by flash column chromatography or high-vacuum distillation.[8]

Comparison of Synthetic Routes
FeatureStrategy 1: Weinreb AmideStrategy 2: Alkyne Hydration
Key Reagents Grignard Reagent, Weinreb Amide3-Alkynoate, Au(III) Catalyst
Typical Yields Good to Excellent (70-90%)Excellent (>90%)[6]
Reaction Conditions Cryogenic temperatures (-78 °C)Room temperature[7]
Pros Well-established, reliable, avoids over-addition.[5]Mild, atom-economical, high regioselectivity, often simpler purification.[6]
Cons Requires stoichiometric, moisture-sensitive Grignard reagent; multi-step precursor synthesis.Requires synthesis of alkyne precursor; gold catalyst can be expensive.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 5-oxodecanoate, particularly when using organometallic routes.

Workflow & Troubleshooting Diagrams

Synthetic_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Start Starting Materials Grignard Prepare Grignard Reagent (Anhydrous Conditions) Start->Grignard Amide Prepare Weinreb Amide Start->Amide React Combine Reagents at Low Temperature (-78 °C) Grignard->React Amide->React Quench Aqueous Quench (e.g., sat. NH₄Cl) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography or Distillation Dry->Purify End Pure Methyl 5-oxodecanoate Purify->End

Caption: General experimental workflow for Grignard-based synthesis.

Troubleshooting_Tree cluster_outcomes cluster_causes cluster_solutions Start Analyze Crude Product (TLC, NMR) LowYield Low Yield / Low Conversion Start->LowYield Observation TertiaryAlcohol Tertiary Alcohol is Major Product Start->TertiaryAlcohol ComplexMixture Complex Mixture of Products Start->ComplexMixture RecoveredSM Starting Material Recovered Start->RecoveredSM Cause_Moisture Moisture present? (Inactive Grignard) LowYield->Cause_Moisture Potential Cause Cause_GrignardQual Poor Grignard formation? LowYield->Cause_GrignardQual Cause_OverAddition Used Ester/Acid Chloride instead of Weinreb Amide? TertiaryAlcohol->Cause_OverAddition ComplexMixture->Cause_Moisture Cause_Temp Temperature too high? ComplexMixture->Cause_Temp Cause_Enolization Sterically hindered ketone? (Grignard acting as base) RecoveredSM->Cause_Enolization RecoveredSM->Cause_GrignardQual Sol_Dry Flame-dry glassware, use anhydrous solvents. Cause_Moisture->Sol_Dry Solution Sol_Temp Maintain -78 °C during addition. Cause_Temp->Sol_Temp Sol_Weinreb Switch to Weinreb amide protocol. Cause_OverAddition->Sol_Weinreb Sol_Base Use less hindered base or different synthetic route. Cause_Enolization->Sol_Base Sol_Grignard Titrate Grignard reagent before use. Cause_GrignardQual->Sol_Grignard

Caption: Decision tree for troubleshooting common synthesis issues.

Q&A: Troubleshooting Guide

Q1: My reaction yield is very low, and my starting material is mostly unreacted. What went wrong?

A1: This is a classic symptom of an inactive Grignard reagent. Organomagnesium halides are extremely sensitive to moisture and will be quenched by even trace amounts of water in glassware or solvents.[9] They are also strong bases and can be consumed by acidic protons.

  • Causality: The Grignard reagent is protonated by water to form an alkane, rendering it non-nucleophilic.[9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).

    • Check Reagent Quality: Ensure magnesium turnings are fresh and the alkyl halide is pure.

    • Confirm Grignard Formation: Successful formation is often indicated by a color change (cloudy grey/brown) and gentle refluxing.

    • Titrate the Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

Q2: My main product is a tertiary alcohol, not the desired ketone. Why did this happen?

A2: You are observing the classic over-addition problem. Standard esters and acid chlorides, when reacted with powerful nucleophiles like Grignard or organolithium reagents, form the ketone in situ. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol.[3][4]

  • Causality: The tetrahedral intermediate formed from an ester collapses immediately, releasing the ketone into the reaction mixture where it is quickly attacked again.

  • Troubleshooting Steps:

    • Switch to a Weinreb Amide: As detailed in Strategy 1, the N-methoxy-N-methyl amide forms a stable intermediate that is not cleaved until the final acidic workup, preventing the formation of the ketone in the presence of the Grignard reagent.[5]

    • Use an Organocuprate: Lithium dialkylcuprates (Gilman reagents) are softer nucleophiles that react well with highly reactive acid chlorides but are generally unreactive towards the resulting ketone.[3] This allows for the clean isolation of the ketone.

Q3: The reaction is messy, with many side products and a low yield of the desired product.

A3: A complex product mixture can arise from several issues, often related to temperature control or competing reaction pathways.

  • Causality & Solutions:

    • Poor Temperature Control: Adding the Grignard reagent too quickly or at too high a temperature can lead to side reactions. It is critical to maintain a low temperature (e.g., -78 °C) during the addition to control the reaction rate.[10]

    • Enolization: If the Grignard reagent is sterically hindered or the ketone product has acidic α-protons, the Grignard can act as a base instead of a nucleophile, deprotonating the starting material or product to form an enolate. This leads to the recovery of starting material after workup.[11] Consider using a different, less basic organometallic reagent if this is suspected.

    • Wurtz Coupling: A common side reaction during Grignard formation is the coupling of the organomagnesium halide with unreacted alkyl halide. This can be minimized by slow addition of the alkyl halide to the magnesium turnings and maintaining a moderate temperature.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, Methyl 5-oxodecanoate?

A1: As a relatively high-boiling oil, the two most effective purification methods are high-vacuum distillation and flash column chromatography.[8]

  • Flash Column Chromatography: This is excellent for removing polar and non-polar impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes, determined first by TLC analysis.

  • High-Vacuum Distillation: This is the preferred method for obtaining highly pure material on a larger scale, provided the compound is thermally stable. A short-path distillation apparatus is recommended to minimize product loss.[8]

Q2: Can I use other organometallic reagents besides Grignards?

A2: Yes. Organolithium reagents are also potent nucleophiles but suffer from the same over-addition issues as Grignards and are even more basic.[3] As mentioned in the troubleshooting section, lithium dialkylcuprates are an excellent choice when reacting with acid chlorides to stop the reaction at the ketone stage.[3]

Q3: Are there any "greener" or more modern synthetic alternatives?

A3: Absolutely. The gold-catalyzed hydration of alkynes (Strategy 2) is a prime example of a green chemistry approach.[6] It is an atom-economical addition reaction that often proceeds in high yield under mild, room-temperature conditions in an aqueous ethanol solvent system, avoiding harsh reagents and extreme temperatures.[7]

Q4: How can I monitor the progress of my reaction?

A4: The best method depends on the reaction.

  • Thin-Layer Chromatography (TLC): This is the most common and quickest method. By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool to monitor reaction progress and identify products and byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction, performing a quick workup, and running a ¹H NMR spectrum can provide definitive information about the conversion and the identity of the products being formed.

References

  • Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. Organic Syntheses. [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

  • Enantioselective Synthesis of α-Stereogenic γ-Keto Esters via Formal Umpolung. Scilit. [Link]

  • One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. [Link]

  • The Acylation of Organometallic Reagents. ACS Division of Organic Chemistry. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Esters to Ketones. Chemistry Steps. [Link]

  • Oxidation of secondary alcohols to ketones. WikiMili. [Link]

  • Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Synthesis of Chiral Enolate Surrogates. NSF Public Access Repository. [Link]

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PubMed Central. [Link]

  • Breakthrough in chemical synthesis expands possibilities for ketones and esters. News-Medical. [Link]

  • Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers. PubMed Central. [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • 19.2: Preparing Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Mastering β-keto esters. ResearchGate. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • METHYL 5-OXOOCTADECANOATE. Chemdad. [Link]

  • (Z)-METHYL 3-PHENYL-3-(TOSYLOXY)ACRYLATE. Organic Syntheses. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. [Link]

  • Side Reactions in a Grignard Synthesis. ResearchGate. [Link]

  • A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Queen's University Belfast. [Link]

  • New approach of the synthesis of β-ketoesters. International Journal of Applied Research. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. [Link]

  • Methyl 5-oxodecanoate. PubChem. [Link]

  • methyl 5-oxodecanoate (PHY0060293). PhytoBank. [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]

Sources

Topic: Stability, Degradation, and Handling of Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-oxodecanoate

Executive Technical Profile

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a


-keto fatty acid methyl ester . Unlike simple saturated esters, the presence of a ketone group at the 

-position (C5) introduces specific reactivity profiles—primarily intramolecular cyclization upon hydrolysis and photochemical sensitivity.
PropertySpecificationCritical Note
Molecular Formula

MW: 200.27 g/mol
Functional Groups Methyl Ester (C1), Ketone (C5)

-spacing allows 6-membered ring formation.
Solubility Soluble in alcohols, hexane, DCM.Hydrophobic . Water solubility is negligible (<1 g/L).
Key Risk Hydrolysis

Cyclization
Hydrolysis yields 5-oxodecanoic acid, which spontaneously forms a pseudo-acid (lactol).

Critical Stability Mechanisms

To troubleshoot effectively, you must understand why the molecule degrades.

A. The Hydrolysis-Cyclization Cascade (The "Disappearing Peak" Phenomenon)

The methyl ester group protects the molecule. Once hydrolyzed (by moisture/acid/base), the resulting 5-oxodecanoic acid is unstable in its linear form. It undergoes intramolecular nucleophilic attack by the carboxyl oxygen on the C5 ketone, forming a stable 6-membered cyclic hemiacetal (pseudo-acid).

  • Impact: In GC-MS, the cyclic form may dehydrate in the injector port to form an unsaturated

    
    -lactone, appearing as a completely new peak with 
    
    
    
    [M-18] or [M-32].
B. Photochemical Cleavage (Norrish Reactions)

The C5 ketone acts as a chromophore. Upon UV exposure, it can undergo Norrish Type II cleavage because it possesses accessible


-hydrogens at C2 and C8.
  • Impact: Fragmentation of the carbon chain, leading to shorter chain esters and olefins.

C. Transesterification

Storage in alcohols (e.g., Ethanol) without buffering can lead to alkoxy exchange, converting Methyl 5-oxodecanoate to Ethyl 5-oxodecanoate over time.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation workflow. Note the transition from the stable ester to the cyclic pseudo-acid.

DegradationPathway cluster_0 Degradation Zone Ester Methyl 5-oxodecanoate (Stable Ester) LinearAcid 5-oxodecanoic acid (Linear Form) Ester->LinearAcid Hydrolysis (Slow) Water + H2O / H+ Water->Ester Cyclic Cyclic Hemiacetal (Pseudo-acid / Lactol) LinearAcid->Cyclic Spontaneous Equilibrium Lactone Unsaturated Lactone (Dehydration Product) Cyclic->Lactone Thermal Dehydration (GC Injector)

Caption: Hydrolysis of the methyl ester releases the free acid, which exists in equilibrium with its cyclic lactol form. High heat (GC) can drive this to an unsaturated lactone.

Troubleshooting Guide & FAQs

Q1: "My GC-MS peak for Methyl 5-oxodecanoate has decreased, and a new, broader peak appeared earlier in the chromatogram. What happened?"

Diagnosis: Hydrolysis has occurred. The "new peak" is likely the cyclic pseudo-acid (5-hydroxy-5-pentyl-delta-valerolactone tautomer) or its thermal dehydration product.

  • Cause: Moisture in your solvent or improper storage (thawing cycles).

  • Validation: Check the mass spectrum of the new peak. Look for a parent ion of 186 (Acid) or 168 (Lactone) instead of 200 (Ester).

  • Fix: Ensure all solvents are anhydrous. Store standards in Hexane or DCM, not Methanol/Water mixtures.

Q2: "I see a 'ghost' peak at M+14 relative to my target. Is this a synthesis impurity?"

Diagnosis: Transesterification (Solvent Artifact). If you stored the sample in Ethanol, the methyl group (-OMe, mass 31) exchanged with an ethyl group (-OEt, mass 45), adding +14 Da.

  • Fix: Never store methyl esters in ethanol. Use Methanol (if you must use an alcohol) or non-protic solvents like Isooctane.

Q3: "The compound disappears completely after N2 blow-down concentration."

Diagnosis: Volatility Loss. Methyl 5-oxodecanoate is a C10 derivative, but it is semi-volatile (Vapor pressure ~0.003 hPa at 25°C).

  • Fix: Do not evaporate to dryness.[1] Stop when ~50-100

    
    L remains. Use a gentle stream of Nitrogen without heating the block above 30°C.
    
Q4: "Are there specific light sensitivity issues?"

Diagnosis: Yes, Norrish Type II Cleavage.

  • Mechanism: The ketone excites under UV, abstracting a gamma-hydrogen (from the C2 position), leading to cyclization (cyclobutanol formation) or chain cleavage.

  • Protocol: Always use amber glass vials. Wrap clear vessels in foil during benchtop handling.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes hydrolysis and transesterification.

  • Weighing: Weigh ~10 mg of Methyl 5-oxodecanoate into a tared amber glass vial.

  • Solvent Addition: Dissolve in 10 mL of Anhydrous Hexane or Dichloromethane (DCM) .

    • Why? These solvents are non-protic and immiscible with water, preventing hydrolysis.

  • Inerting: Gently purge the headspace with Argon or Nitrogen for 10 seconds.

  • Sealing: Cap tightly with a PTFE-lined screw cap. Parafilm is insufficient for long-term volatile storage; use a proper closure.

  • Storage: Store at -20°C . Stable for >12 months.

Protocol B: QC Check via GC-MS

Objective: Verify purity and detect degradation products.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

  • Inlet: Split mode (10:1), 250°C.

    • Caution: If you suspect free acid presence, lower inlet temp to 220°C to minimize thermal lactonization.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Parameters: Scan range 40–350 m/z.

  • Key Ions (EI, 70eV):

    • m/z 200: Molecular Ion (

      
      ).
      
    • m/z 169: Loss of methoxy group (

      
      ).
      
    • m/z 115: McLafferty rearrangement ion characteristic of methyl esters.

    • m/z 143:

      
      -cleavage at the ketone.[2]
      

Analytical Workflow Diagram

Workflow Start Start: Crude Sample / Standard SolventSelect Dissolve in Anhydrous Hexane (Avoid MeOH/EtOH for storage) Start->SolventSelect Dry Add Na2SO4 (Anhydrous) Remove trace water SolventSelect->Dry Filter Filter (0.2 µm PTFE) Remove particulates Dry->Filter GC GC-MS Injection Split 10:1, 250°C Filter->GC Decision Chromatogram Analysis GC->Decision ResultA Single Peak (m/z 200) PASS Decision->ResultA Clean ResultB Broad/Split Peak (Acid/Lactol) Decision->ResultB Hydrolysis Detected ResultC Shifted Peak (+14) (Ethyl Ester) Decision->ResultC Transesterification

Caption: Step-by-step workflow for ensuring sample integrity prior to GC-MS analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved February 28, 2026, from [Link]

  • The Good Scents Company (2024). Methyl 5-oxodecanoate: Chemical Properties and Stability Data. Retrieved February 28, 2026, from [Link]

  • Michigan State University, Mass Spectrometry Facility. Interpretation of Mass Spectra: Fragmentation of Esters and Ketones. Retrieved February 28, 2026, from [Link]

  • University of Arizona. Mass Spectrometry Examples: Ketone and Ester Fragmentation Patterns. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Methyl 5-oxodecanoate Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification, Purification, and Stabilization of Methyl 5-oxodecanoate CAS: 6093-95-4 Formula:


Molecular Weight:  200.27  g/mol [1]

Diagnostic Triage: Identifying Impurities

Before initiating purification, you must characterize the crude material.[2] Methyl 5-oxodecanoate is a


-keto ester. Its stability is compromised by moisture (hydrolysis) and heat (decarboxylation/polymerization).
Q: How do I interpret the H NMR spectrum to identify specific impurities?

A: The purity of Methyl 5-oxodecanoate is best assessed by examining three specific regions in the


H NMR spectrum (typically in 

). Use the table below to correlate spectral anomalies with specific impurities.
Region (ppm)Expected SignalAnomaly ObservedDiagnosis
3.66 Singlet (

,

)
Split peak or new singlet at ~3.60Transesterification: Presence of ethyl ester (if EtOH used) or free methanol.
2.40 – 2.55 Multiplet (

,

-keto

)
Broadening or shift to 3.5-4.0Reduction: Presence of Methyl 5-hydroxydecanoate (alcohol impurity).
8.0 – 11.0 NoneBroad singletHydrolysis: 5-oxodecanoic acid (Free acid).
5.0 – 6.0 NoneMultipletsElimination: Olefinic protons indicating dehydration of the alcohol impurity.
Diagnostic Decision Tree

Use this logic flow to determine your purification strategy based on spectral data.

DiagnosticTree Start Analyze 1H NMR (CDCl3) CheckAcid Peak > 8.0 ppm? Start->CheckAcid AcidPres Impurity: 5-Oxodecanoic Acid (Hydrolysis) CheckAcid->AcidPres Yes CheckAlc Multiplet @ 3.6-4.0 ppm? CheckAcid->CheckAlc No AcidPres->CheckAlc After NaHCO3 Wash AlcPres Impurity: 5-Hydroxy Ester (Reduction Byproduct) CheckAlc->AlcPres Yes CheckSM Triplet @ 2.2 ppm only? CheckAlc->CheckSM No AlcPres->CheckSM Requires Chromatography Clean Proceed to Distillation CheckSM->Clean Spectrum Matches

Figure 1: NMR-based diagnostic workflow for impurity identification.

Purification Protocols

Q: My crude product is acidic (pH < 5). How do I remove the free acid without degrading the ester?

Issue: The presence of 5-oxodecanoic acid catalyzes further hydrolysis and aldol condensation of the ketone, leading to tars (polymerization) during distillation. Protocol: Mild Alkaline Wash

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) (10 mL solvent per 1 g crude).
  • Neutralization: Wash with cold saturated Sodium Bicarbonate (

    
    )  solution (
    
    
    
    vol).
    • Why:

      
       (
      
      
      
      ) is strong enough to deprotonate the carboxylic acid (
      
      
      ) but too weak to enolize the ketone or hydrolyze the ester significantly at low temperatures [1].
  • Brine Wash: Wash organic layer with saturated NaCl to remove trapped water.[2]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 20 minutes. Filter and concentrate.
    
Q: Distillation vs. Column Chromatography: Which should I use?

A: This depends on the boiling point differential and the nature of the impurities.[2]

  • Method A: Vacuum Distillation (Recommended for >5g scale)

    • Boiling Point: Methyl 5-oxodecanoate boils at roughly 130–135°C at 2 mmHg (extrapolated from atmospheric bp of ~268°C [2]).

    • Risk: High heat can cause cyclization.

    • Requirement: You must use a high-vacuum line (< 1 mmHg recommended).

    • Procedure:

      • Use a short-path distillation head to minimize thermal exposure.

      • Stir rapidly to prevent bumping.

      • Collect the main fraction only when temperature stabilizes.

  • Method B: Flash Chromatography (Recommended for <5g scale or removal of alcohol impurities)

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1

      
       4:1).
      
    • Separation Logic: The keto-ester is less polar than the hydroxy-ester impurity (from reduction) and the free acid, but more polar than non-polar starting materials (like alkyl halides).

Integrated Purification Workflow

PurificationFlow Crude Crude Reaction Mixture Wash Wash: Sat. NaHCO3 (Remove Acid) Crude->Wash Dry Dry: Na2SO4 & Concentrate Wash->Dry Decision Scale > 5g? Dry->Decision Distill High Vacuum Distillation (<1 mmHg, ~120°C) Decision->Distill Yes Column Flash Chromatography (Hex/EtOAc 9:1) Decision->Column No Final Pure Methyl 5-oxodecanoate Distill->Final Column->Final

Figure 2: Logical selection of purification method based on scale and impurity type.

Storage & Stability FAQs

Q: Why does my product turn yellow after a week?

A: The yellowing is likely due to Aldol Condensation . The C4 and C6 positions (alpha to the ketone) are acidic. Trace bases (even from glass surfaces) or residual acid can catalyze self-condensation, forming conjugated enones which are yellow/brown.

Corrective Action:

  • Re-purify: Pass through a small plug of neutral alumina or silica to remove the colored oligomers.

  • Storage: Store under Argon or Nitrogen at -20°C.

  • Container: Use silanized glass or high-density polyethylene (HDPE) to minimize surface acidity/basicity.

Q: Can I use bisulfite adducts to purify this ketone?

A: Generally, No. While methyl ketones (position 2) form stable bisulfite adducts, internal ketones like the 5-oxo group in a C10 chain suffer from significant steric hindrance [3]. The equilibrium constant for adduct formation will be low, resulting in poor recovery yields. Stick to chromatography.

References

  • BenchChem. Methods for removing unreacted starting materials from Methyl 3-oxodecanoate (Analogous keto-ester protocols). Retrieved from

  • The Good Scents Company. Methyl 5-oxodecanoate Properties and Safety.[3] Retrieved from

  • PubChem. Methyl 5-oxodecanoate (Compound Summary). National Library of Medicine. Retrieved from

  • Org. Synth. General procedures for beta-keto ester purification. (Applied here to delta-keto systems). Retrieved from

Sources

Troubleshooting "Methyl 5-oxodecanoate" synthesis failures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Synthesis Failures for CAS 6093-95-4

Diagnostic Overview

Synthesizing Methyl 5-oxodecanoate (


) often appears deceptively simple due to the availability of glutaric anhydride and pentylmagnesium bromide. However, this "textbook" reaction frequently fails in the lab due to over-addition (bis-alkylation) , enolization , or pseudo-lactone formation .

This guide abandons the generic "check your stir rate" advice and focuses on the molecular mechanics causing your specific failure mode.

Quick Diagnostic: What is your primary failure symptom?

TroubleshootingFlow Start Identify Impurity / Failure Mode ImpurityA Tertiary Alcohol (Bis-addition product) Start->ImpurityA NMR shows 2 pentyl chains ImpurityB Recovered Starting Material (Glutaric acid/anhydride) Start->ImpurityB Low conversion ImpurityC Pseudo-lactone / Cyclic Hemiacetal (Incomplete Esterification) Start->ImpurityC IR shows lactone peak (~1770 cm-1) SolutionA CAUSE: Ketone is more reactive than carboxylate. FIX: Switch to Weinreb Amide Route. ImpurityA->SolutionA SolutionB CAUSE: Enolization or Wet Reagents. FIX: Titrate Grignard & Use Anhydrous Workup. ImpurityB->SolutionB SolutionC CAUSE: 5-Keto acid cyclization. FIX: Acid-catalyzed MeOH reflux (Dean-Stark). ImpurityC->SolutionC

Figure 1: Diagnostic logic for identifying the root cause of synthesis failure based on crude product analysis.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Double Addition" Disaster

User Question: "I followed the standard procedure reacting glutaric anhydride with pentylmagnesium bromide at -78°C. My GC-MS shows a massive peak for the tertiary alcohol (bis-pentyl adduct) and very little keto-ester. Why?"

Scientist's Analysis: This is the most common failure mode. In theory, the reaction forms a carboxylate salt (


) which should precipitate and protect the molecule from further attack. In practice, the initial ketone formed is more reactive  towards the Grignard reagent than the anhydride itself, especially if the temperature fluctuates or mixing is inefficient. Once the ketone forms, the Grignard attacks it immediately to form the tertiary alcohol.

The Fix: The Weinreb Amide Protocol (High Fidelity) Stop trying to control the kinetics of the anhydride ring opening. Instead, use a Weinreb Amide intermediate.[1][2][3] The stable 5-membered chelate prevents the second equivalent of Grignard from attacking until you quench the reaction.

Protocol A: High-Fidelity Synthesis via Weinreb Amide

StepReagentsConditionsKey Observation
1. Mono-Ester Glutaric Anhydride + MeOHReflux, 2hForms Monomethyl glutarate (Quant.)
2. Amide Coupling Monomethyl glutarate +

+ DCC/EDC
DCM, 0°C to RTForms Weinreb Amide
3. Grignard Weinreb Amide + PentylMgBr (1.2 eq)THF, 0°C (Not -78°C)Stable Chelate prevents over-addition
4. Quench Sat.

or dilute HCl
Acidic hydrolysisReleases pure Methyl 5-oxodecanoate

Why this works: The Weinreb amide forms a stable magnesium chelate (see Figure 2). This "locks" the carbonyl, making it impossible for a second Grignard molecule to attack. The ketone is only revealed after you add acid during the workup.

WeinrebMechanism Step1 Weinreb Amide Step2 Stable Mg-Chelate (LOCKED) Step1->Step2 Nucleophilic Attack Step3 Methyl 5-oxodecanoate (Target) Step2->Step3 Hydrolysis releases Ketone Grignard + PentylMgBr Quench + H3O+ (Quench)

Figure 2: The Weinreb Chelate Mechanism preventing bis-addition.

Issue 2: The "Hidden" Lactone

User Question: "I synthesized the 5-oxodecanoic acid intermediate successfully. I tried to esterify it using MeOH and catalytic H2SO4, but the NMR is messy, and the yield is low. It looks like I have a lactone?"

Scientist's Analysis: You are fighting thermodynamics.


- and 

-keto acids (like 5-oxodecanoic acid) exist in equilibrium with their cyclic hydroxylactone forms (pseudo-lactones). Under acidic conditions, these can dehydrate to form enol-lactones or simply resist open-chain esterification.

The Fix: Drive the Equilibrium or Use Diazomethane

  • Method A (Scale-up friendly): Use Methanol + Benzene/Toluene with a Dean-Stark trap. You must physically remove the water to force the open-chain methyl ester form. Simple stirring in MeOH is often insufficient.

  • Method B (Lab scale / High Purity): Use TMS-Diazomethane in Methanol/Benzene. This reacts specifically with the carboxylic acid proton to form the methyl ester instantly at room temperature, bypassing the equilibrium issues of Fischer esterification.

Issue 3: Low Yield / Recovered Starting Material

User Question: "I used the Anhydride route. I added the Grignard, but I mostly got glutaric acid back. Did the Grignard go bad?"

Scientist's Analysis: If you didn't get the alcohol (impurity A), but got starting material, your Grignard acted as a base , not a nucleophile.

  • Enolization: The

    
    -protons of glutaric anhydride are acidic. If the Grignard is added too slowly or at too high a temperature, it may deprotonate the alpha-position rather than attack the carbonyl.
    
  • Moisture: Glutaric anhydride is hygroscopic. If it hydrolyzed to the diacid before the reaction, the Grignard simply deprotonated the carboxylic acids (consuming 2 equivalents) and did nothing else.

The Fix:

  • Dry your Anhydride: Recrystallize glutaric anhydride from ether/chloroform or sublime it before use.

  • Titrate your Grignard: Use salicylaldehyde phenylhydrazone titration to ensure your PentylMgBr is actually 1.0M, not 0.2M.

  • Rapid Addition (Inverse): Consider adding the Grignard quickly to the cold anhydride solution to favor nucleophilic attack over proton transfer.

Comparative Protocol Summary

FeatureRoute A: Glutaric Anhydride (Direct) Route B: Weinreb Amide (Recommended)
Complexity Low (1 step to acid, 1 to ester)Medium (3 steps)
Purity Profile Low (Mix of alcohol, lactone, ester)High (>98%)
Critical Control Temperature (-78°C mandatory)Stoichiometry
Primary Risk Bis-addition (Tertiary Alcohol)Cost of reagents
Suitability Rough, large-scale industrialDrug discovery / MedChem
Standard Operating Procedure (Route B - Recommended)

Adapted from Nahm & Weinreb (1981) and modern adaptations for keto-esters.

  • Preparation of Mono-Methyl Glutarate: Reflux glutaric anhydride (11.4 g, 0.1 mol) in dry methanol (50 mL) for 2 hours. Evaporate solvent.[4][5] Yield: Quantitative.

  • Weinreb Amide Formation: Dissolve mono-ester in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq), Et3N (2.2 eq), and EDC (1.1 eq). Stir 12h. Wash with dilute HCl, Sat. NaHCO3. Dry and concentrate.

  • Grignard Addition: Dissolve Weinreb amide (1 eq) in dry THF under Argon. Cool to 0°C . Add PentylMgBr (1.2 eq) dropwise over 20 mins. Stir for 1 hour at 0°C.

  • Workup: Quench with cold sat. NH4Cl. Extract with EtOAc.[6] The organic layer contains pure Methyl 5-oxodecanoate .

References

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

  • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. (Foundational text on anhydride/organometallic reactivity).

  • Org. Synth. Coll. Vol. 4, p. 417. (General procedures for half-ester synthesis from anhydrides).

  • BenchChem Technical Data. "Synthesis of 2-Methyl-5-oxohexanoic Acid" (Analogous keto-acid handling).

  • PubChem Compound Summary. "Methyl 5-oxodecanoate (CAS 6093-95-4)."[7]

Sources

Technical Support Center: Methyl 5-oxodecanoate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the Purity of Methyl 5-oxodecanoate (CAS: 6093-95-4) Document ID: TS-M5OD-PUR-01 Role: Senior Application Scientist Last Updated: February 28, 2026

Executive Summary & Molecule Profile[1][2]

Welcome to the technical support hub for Methyl 5-oxodecanoate . As a delta-keto fatty acid methyl ester (FAME), this molecule presents a unique purification challenge: it possesses both a non-polar alkyl chain and two polar carbonyl centers (ester and ketone).

Common impurities often include unreacted starting materials (e.g., methyl decanoate, 5-hydroxy derivatives), over-oxidation byproducts, or solvent residues. Because the ketone at the C5 position is chemically distinct from the ester, we can leverage chemoselective purification alongside standard physical separation.

Physicochemical Profile (Reference Data)
PropertyValue / CharacteristicNote
Molecular Formula C₁₁H₂₀O₃MW: 200.28 g/mol
Boiling Point (Atm) ~268–277°CDo not distill at atm pressure. Decomposition risk.[1]
Boiling Point (Vac) ~110–120°C @ 1–2 mmHgEstimated. Use a nomograph for precise pressure.
Solubility Soluble in EtOH, Et₂O, DCMImmiscible with water.
Key Reactivity C5-KetoneSusceptible to nucleophilic attack (bisulfite).

Troubleshooting Module: Purification Protocols

Method A: Chemoselective Purification (The Bisulfite Wash)

Best For: Removing non-ketone impurities (unreacted esters, alcohols, alkanes) without distillation. Mechanism: The C5-ketone forms a water-soluble bisulfite adduct, while impurities remain in the organic phase.

User Question: "I have significant unreacted starting material (methyl ester) co-eluting with my product. How do I separate them?"

The Protocol:

  • Preparation: Dissolve your crude oil in a minimal amount of Diethyl Ether or Hexane .

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Stir vigorously for 30–60 minutes. The mixture may become thick as the adduct forms.

  • Phase Separation (Critical Step):

    • Organic Layer: Contains impurities (non-ketones). Discard (or save for recovery).

    • Aqueous/Solid Phase: Contains your Methyl 5-oxodecanoate as a bisulfite adduct.

  • Wash: Wash the aqueous phase twice with fresh ether to remove trace impurities.

  • Regeneration: Treat the aqueous phase with 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (careful with pH to avoid ester hydrolysis) until basic (pH ~9-10).

  • Extraction: Extract the liberated ketone back into Ether/DCM. Dry over MgSO₄ and concentrate.

Technical Insight: Unlike beta-keto esters, the delta-keto position (C5) is less sterically hindered and forms adducts readily. This method effectively "pulls" your product into the water phase, leaving grease and starting materials behind.

Workflow Visualization (Bisulfite Logic)

BisulfitePurification Start Crude Mixture (Product + Impurities) AddBisulfite Add Sat. NaHSO3 (Vigorous Stirring) Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Non-Ketones AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Regen Regenerate with Base (Na2CO3) AqLayer->Regen FinalExtract Extract & Dry Regen->FinalExtract PureProduct Pure Methyl 5-oxodecanoate FinalExtract->PureProduct

Caption: Logic flow for separating Methyl 5-oxodecanoate via reversible bisulfite adduct formation.

Method B: Vacuum Distillation

Best For: Final polishing of bulk material (>5g). Risk: Thermal degradation or polymerization.

User Question: "My product turned dark brown during distillation. What happened?"

Root Cause:

  • Oxidation: Hot keto-esters are sensitive to oxygen.

  • Polymerization: Aldol-type condensation can occur at high temperatures if traces of base/acid remain.

  • Pressure: Atmospheric distillation requires ~270°C, which destroys the molecule.

Corrective Protocol:

  • Pre-treatment: Ensure the crude is neutral . Wash with dilute NaHCO₃ and then water before distilling. Traces of acid/base catalyze decomposition.

  • Vacuum: You must use a high-vacuum line (< 2 mmHg).

    • Target Vapor Temp: 110–125°C .

    • Oil Bath Temp: Do not exceed 140°C.

  • Apparatus: Use a short-path distillation head to minimize residence time.

Method C: Silica Gel Chromatography

Best For: Small scale (<1g) or separating close-running isomers.

User Question: "I see tailing on my TLC plates, and the peaks are broad."

Technical Insight: While delta-keto esters enolize less than beta-keto esters, the ketone and ester groups interact strongly with the acidic silanols on silica gel.

Optimization Guide:

  • Solvent System: Use a gradient of Hexane:Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs around 80:20 to 70:30 depending on loading.

  • Buffering (The Fix): If tailing persists, pre-wash the silica column with 1% Triethylamine (TEA) in hexane, or add 0.5% Acetic Acid to the mobile phase. This neutralizes active sites on the silica.

  • Loading: Do not overload. Keto-esters have high polarity; overloading causes "fronting" and poor separation.

Analytical Validation (QC)

Once isolated, how do you confirm the "5-oxo" structure is intact?

TechniqueMarker SignalDiagnostic Value
¹H NMR Triplet @ ~2.4–2.5 ppmCorresponds to protons alpha to the ketone (–CH₂–C(=O)–CH₂–). Distinct from ester alpha-protons (~2.3 ppm).[2]
¹H NMR Singlet @ ~3.66 ppmMethyl ester group (–OCH₃).
IR Spectroscopy Two bands: ~1740 cm⁻¹ & ~1715 cm⁻¹1740 = Ester carbonyl; 1715 = Ketone carbonyl. A single broad peak indicates poor resolution or decomposition.
GC-MS Molecular Ion (M+) 200Look for McLafferty rearrangement fragments characteristic of ketones.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the optimal purification route for your specific batch.

DecisionMatrix Start Crude Sample ImpurityCheck Main Impurity? Start->ImpurityCheck NonKetone Non-Ketones (Alcohols, Esters) ImpurityCheck->NonKetone Yes CloseBoiling Close Boiling Isomers ImpurityCheck->CloseBoiling Yes HeavyTars Polymers/Tars ImpurityCheck->HeavyTars Yes Bisulfite Method A: Bisulfite Wash NonKetone->Bisulfite Chromatography Method C: Silica Column CloseBoiling->Chromatography Distillation Method B: Vacuum Distillation HeavyTars->Distillation

Caption: Decision tree for selecting the purification method based on impurity profile.

References

  • PubChem. Methyl 5-oxodecanoate | C11H20O3.[1] National Library of Medicine. Available at: [Link]

  • Boucher, M. M., & Furigay, M. H. (2018).[3][4] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Christie, W. W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • NIST Webbook. Methyl 5-oxooctadecanoate (Analogous Keto-Ester Data). National Institute of Standards and Technology.[5] Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-oxodecanoate. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Understanding the Core Challenge: The Physicochemical Profile of Methyl 5-oxodecanoate

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a medium-chain fatty acid methyl ester containing a ketone functional group.[1] Its structure, which includes a ten-carbon aliphatic chain, is the primary determinant of its physical properties and, consequently, its solubility behavior.

The molecule's long, nonpolar hydrocarbon tail makes it inherently lipophilic, or "oil-loving." While the ester and ketone groups add some polarity, they are insufficient to overcome the hydrophobicity of the carbon chain. This dual nature leads to poor solubility in aqueous systems, a critical hurdle for many biological and chemical applications. This is quantitatively represented by its partition coefficient (logP), which measures a compound's relative solubility in an oil-water system.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[2][3]
Molecular Weight ~200.27 g/mol [2][3]
logP (Octanol/Water) 2.0 - 2.56[1][3][4]
Predicted Water Solubility 0.36 - 0.52 g/L (at 25°C)[1][4]
Appearance Liquid (at room temp.)Inferred from structure

A logP value greater than 2 indicates a preference for lipid environments over aqueous ones, classifying Methyl 5-oxodecanoate as a poorly water-soluble compound.[1][3] This fundamental property is the root cause of the dissolution issues researchers face.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a practical, question-and-answer format.

Q1: What is the best solvent for preparing a high-concentration stock solution of Methyl 5-oxodecanoate?

For creating a concentrated stock solution, you should select a solvent in which the compound is freely soluble. Anhydrous polar organic solvents are the ideal choice. These solutions can then be stored at low temperatures (e.g., -20°C or -80°C) for long-term stability and used for serial dilutions.

Causality : These solvents effectively solvate the entire molecule, including both the nonpolar aliphatic chain and the polar functional groups, leading to high solubility.

SolventSolubility (g/L) at 25°CRecommendation
Methanol 3539.72Excellent
Ethanol 2068.04Excellent
Isopropanol 1386.76Very Good
Dimethyl Sulfoxide (DMSO) High (data not specified, but widely used for similar compounds[5])Excellent (especially for biological assays)
N,N-Dimethylformamide (DMF) High (data not specified, but a common polar aprotic solvent)Good (use with caution due to toxicity)

Table data sourced from[3].

Q2: I need to prepare a working solution in an aqueous buffer (PBS, Tris, cell culture medium), but the compound forms an oily film or a cloudy suspension. What is the correct procedure?

Directly adding Methyl 5-oxodecanoate to an aqueous medium will inevitably lead to phase separation due to its low water solubility. The key is to use a method that facilitates the dispersion of this lipophilic molecule in a stable manner. We recommend a tiered approach, starting with the simplest method.

Below is a workflow to guide your decision-making process for aqueous solubilization.

G start Goal: Solubilize in Aqueous Buffer decision1 Is final concentration low? (<1 mM) AND Is <1% organic solvent acceptable? start->decision1 cosolvent Use Co-Solvent Method (Protocol 2) decision1->cosolvent  Yes surfactant Try Surfactant-Assisted Method decision1->surfactant No precip_check Does it precipitate over time? cosolvent->precip_check precip_check->surfactant Yes success Success: Proceed with Experiment precip_check->success No advanced Consider Advanced Formulations (e.g., Cyclodextrins) surfactant->advanced If fails G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 100 mM Stock in 100% DMSO intermediate 10 mM Intermediate in 10% DMSO / 90% Buffer stock->intermediate Add 9 parts Buffer final 100 µM Final Solution in 0.1% DMSO / 99.9% Buffer intermediate->final Add 99 parts Buffer

Caption: Three-step serial dilution workflow.

References
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: )
  • Methyl 5-oxodecanoate | C11H20O3 | CID 80188 - PubChem. (URL: [Link])

  • methyl 5-oxodecano
  • Methyl 5-oxodecanoate (CAS 6093-95-4): Odor profile, Properties, & IFRA compliance. (URL: )
  • methyl 5-oxodecanoate, 6093-95-4 - The Good Scents Company. (URL: [Link])

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (URL: )
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (URL: [Link])

  • Formulation of poorly water-soluble drugs for oral administration. (URL: [Link])

  • METHYL 5-OXODECANO
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (URL: [Link])

  • A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (URL: [Link])

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (URL: [Link])

Sources

Technical Guide: Scalable Synthesis of Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

This guide addresses the technical challenges of scaling up the synthesis of Methyl 5-oxodecanoate (CAS: 72361-36-5). This molecule is a critical intermediate in the synthesis of


-lactones and specific pheromone derivatives.

While several routes exist (e.g., cross-coupling, Michael addition), the most robust and cost-effective method for scale-up (>100g to kg scale) is the Ring-Opening of Glutaric Anhydride using a C5-organometallic reagent, followed by Fischer Esterification .[1] This route utilizes readily available commodity chemicals: 1-bromopentane and glutaric anhydride.

The Validated Route
  • Grignard Formation: In situ generation of Pentylmagnesium bromide.

  • Nucleophilic Acyl Substitution: Regioselective ring opening of Glutaric Anhydride to yield 5-oxodecanoic acid.

  • Esterification: Acid-catalyzed methylation to Methyl 5-oxodecanoate.

Process Visualization (Workflow)[1]

The following diagram outlines the critical process flow and decision gates for the synthesis.

G Start Start: Raw Materials Mg_Act Mg Activation (I2 / Heat) Start->Mg_Act Grignard Grignard Formation (PentylMgBr in THF) Mg_Act->Grignard Titration QC: Titration (Target > 0.9 M) Grignard->Titration Titration->Mg_Act Fail (Restart) Coupling Coupling Reaction (Glutaric Anhydride, -15°C) Titration->Coupling Pass Quench Acid Quench (HCl/Ice) Coupling->Quench Intermediate Intermediate: 5-oxodecanoic acid Quench->Intermediate Esterification Esterification (MeOH, H2SO4 cat.) Intermediate->Esterification Workup Workup & Wash (NaHCO3, Brine) Esterification->Workup Distillation Vacuum Distillation (< 2 mbar) Workup->Distillation Final Product: Methyl 5-oxodecanoate Distillation->Final

Caption: Figure 1. Step-wise synthetic workflow for Methyl 5-oxodecanoate, highlighting critical QC points (Titration) and thermal control steps (Coupling).

Technical Modules & Troubleshooting

Module A: The Grignard Reagent (Pentylmagnesium Bromide)

Context: The foundation of this synthesis is a high-quality Grignard reagent. Commercial solutions are expensive; making it in situ reduces costs but introduces induction risks.

Protocol Summary: React 1-bromopentane with Magnesium turnings in anhydrous THF.

  • Stoichiometry: 1.1 eq Mg / 1.0 eq Bromide.

  • Key Indicator: Dissolution of Mg, color change to turbid gray/brown.[1]

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Induction Failure No exotherm; Mg remains shiny; solution clear after halide addition.Oxide layer on Mg or moisture in solvent.Do not add more halide. Add a crystal of Iodine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) and heat locally with a heat gun. If that fails, add 1 mL of pre-formed Grignard (or DIBAL-H) as a starter.
Wurtz Coupling White precipitate (MgBr2) forms rapidly; low yield of active Grignard.[1]Temperature too high; addition too fast.Maintain internal temp < 40°C. Dilute the alkyl halide with THF (1:1) before addition.[2][3]
Solidification Reaction mixture turns into a solid gel.Concentration too high (>2M) causing solubility limit of Grignard species.[1]Add anhydrous THF to dilute. Target 1.0 M - 1.5 M concentration for scale-up.

FAQ:

  • Q: Can I use Diethyl Ether instead of THF?

    • A: For this specific chain length (C5), THF is preferred.[1] It has a higher boiling point (safety margin) and better solubilizes the subsequent magnesium-carboxylate complexes formed in the next step.

  • Q: How do I know the concentration?

    • A: Perform a titration using salicylaldehyde phenylhydrazone or simple acid-base back-titration (quenching a known volume in excess HCl and back-titrating with NaOH). Never assume theoretical yield.

Module B: The Coupling (Ring Opening of Glutaric Anhydride)

Context: This is the most critical step. The Grignard reagent must open the anhydride ring to form a keto-acid. The Trap: The resulting ketone is more reactive than the anhydride. If the reaction is not controlled, the Grignard will attack the product again, forming a tertiary alcohol impurity (bis-addition).[1]

Protocol Summary:

  • Setup: Dissolve Glutaric Anhydride in THF. Cool to -15°C to -20°C .

  • Addition: Add PentylMgBr slowly to the Anhydride.

  • Mechanism: The first addition opens the ring, forming a magnesium carboxylate salt. This negative charge (and steric bulk) protects the ketone from a second attack if the temperature is low.

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Bis-Addition (Tertiary Alcohol) Product contains significant "diol" or tertiary alcohol spots on TLC; low ketone yield.Temp too high or Inverse Addition (Adding Anhydride to Grignard).[1]Strictly add Grignard to Anhydride. Keep T < -10°C. The excess anhydride ensures the Grignard is consumed by the ring-opening before it sees the ketone.
Incomplete Conversion Recovery of large amounts of Glutaric acid/anhydride.Grignard degraded or moisture ingress.Verify Grignard titer immediately before use. Ensure the system is under positive Nitrogen pressure.
Clumping/Stalling Thick precipitate forms during addition, stopping the stirrer.[1]Magnesium carboxylate salt precipitating out.Use a mechanical stirrer (overhead), not magnetic.[1] Add more THF if torque limits are reached.

FAQ:

  • Q: Why not use Methyl 4-(chloroformyl)butyrate (Acid Chloride)?

    • A: While acid chlorides are more reactive, they are significantly more prone to bis-addition (over-alkylation) than anhydrides.[1] The anhydride route provides a "self-protecting" intermediate (the carboxylate) that suppresses the second addition [1].

  • Q: What is the quench protocol?

    • A: Quench into ice-cold dilute HCl. The pH must drop below 2 to ensure the carboxylate is fully protonated to the free acid (5-oxodecanoic acid) for extraction.

Module C: Esterification & Purification

Context: Converting the crude 5-oxodecanoic acid to the methyl ester.

Protocol Summary: Reflux crude acid in Methanol (excess) with catalytic Sulfuric Acid (1-2 mol%) or Thionyl Chloride.[1]

Troubleshooting Guide:

IssueSymptomRoot CauseCorrective Action
Low Conversion TLC shows remaining acid spot after 4 hours.Equilibrium limited (Water accumulation).[1]Use a large excess of MeOH (solvent) or add molecular sieves.[1] Alternatively, use Trimethyl Orthoformate as a water scavenger.[1]
Emulsions Workup layers won't separate.Fatty chain surfactants.Do not shake vigorously. Add solid NaCl to saturate the aqueous layer. Filter through Celite if particulate matter is present.
Color/Purity Product is dark brown/black.[4]Polymerization of furan derivatives (from cyclization side reactions).Vacuum Distillation is mandatory. The product boils around 110-120°C at reduced pressure (e.g., 2-5 mmHg).

References & Authority

The protocols defined above are grounded in established organometallic chemistry principles regarding the reactivity of anhydrides vs. ketones.

  • Reactivity of Anhydrides: The reaction of Grignard reagents with cyclic anhydrides to yield keto-acids is a classic synthesis method. The formation of the carboxylate salt prevents further nucleophilic attack under controlled conditions.

    • Source:

  • Synthesis of 5-oxo acids: Specific precedents for 5-oxodecanoic acid involve the glutaric anhydride route as a primary pathway for pheromone synthesis.

    • Source:[1]

  • Scale-Up Considerations: Handling of Grignard reagents on scale requires specific safety protocols regarding exotherms and induction periods.

    • Source: (General reference for safety standards).[1]

Detailed Reference List
  • PubChem. Decenoic acid, 5-oxo-, methyl ester (Compound Summary).[1][5] National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Reaction of Grignard Reagents with Acid Derivatives. Available at: [Link][1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 1-bromopentane, THF, and Glutaric Anhydride before proceeding.[1] Grignard reactions pose significant fire hazards.

Sources

Validation & Comparative

Technical Comparison: Methyl 5-oxodecanoate vs. Keto Ester Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and synthesis manual for Methyl 5-oxodecanoate , positioning it against common


- and 

-keto ester alternatives.
Executive Summary

Methyl 5-oxodecanoate (CAS: 33514-22-6) is a specialized


-keto ester used primarily as a precursor for 

-lactones
(e.g.,

-decalactone) and chiral heterocyclic building blocks. Unlike the ubiquitous

-keto esters (e.g., Methyl acetoacetate), which are dominated by enolate chemistry, Methyl 5-oxodecanoate is defined by its 1,5-dicarbonyl spacing . This structural feature dictates its unique reactivity profile: it resists facile enolization/decarboxylation but excels in reductive cyclization to form stable six-membered rings, making it indispensable in flavor chemistry and asymmetric synthesis of bioactive tetrahydropyran derivatives.
Comparative Analysis: The "Keto-Ester Position" Effect

The following table contrasts Methyl 5-oxodecanoate with standard


- and 

-keto esters. The distance between the ketone and ester functionalities is the critical determinant of reactivity.
FeatureMethyl 5-oxodecanoate (

-Keto)
Methyl Levulinate (

-Keto)
Methyl Acetoacetate (

-Keto)
Carbonyl Spacing 1,5-Distance (C1 Ester

C5 Ketone)
1,4-Distance1,3-Distance
Primary Cyclization

-Lactones
(6-membered rings)

-Lactones
(5-membered rings)
No direct lactonization; forms enolates

-Proton Acidity
Low (

, ketone-like)
Low (

)
High (

, active methylene)
Enolization Negligible under neutral conditionsNegligibleSignificant (Tautomeric equilibrium)
Main Application Flavor precursors (

-decalactone), Chiral 1,5-diols
Bio-based solvents,

-valerolactone
Knoevenagel condensation, Alkylation
Reduction Outcome Spontaneous cyclization to lactone often requires acid catalysisRapid spontaneous cyclization to lactoneForms stable

-hydroxy esters
Optimized Synthesis Protocol: Organocadmium Route

Objective: Synthesis of Methyl 5-oxodecanoate via selective acylation. Rationale: Direct reaction of Grignard reagents with acid chlorides often leads to tertiary alcohol byproducts (double addition). The Organocadmium method is selected here for its high chemoselectivity toward acid chlorides, stopping cleanly at the ketone stage.

Reagents & Materials
  • Precursor A: Methyl 4-(chlorocarbonyl)butyrate (Methyl glutaryl chloride).

  • Precursor B: 1-Bromopentane.

  • Metal Source: Magnesium turnings (for Grignard), Cadmium Chloride (

    
    , anhydrous).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) and Benzene (or Toluene).
    
Step-by-Step Methodology

Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and

    
     inlet.
    
  • Add Magnesium turnings (1.1 eq) and cover with minimal anhydrous

    
    .
    
  • Add a crystal of iodine to initiate. Add 1-Bromopentane (1.0 eq) in

    
     dropwise.
    
  • Maintain a gentle reflux until Mg is consumed.

Step 2: Transmetallation to Dipentylcadmium

  • Cool the Grignard solution to 0°C.

  • Add anhydrous Cadmium Chloride (

    
    , 0.55 eq) in portions.
    
  • Reflux the mixture for 45 minutes. The solution will turn viscous/gray as

    
     forms.
    
    
  • Distill off the ether solvent and replace with anhydrous Benzene/Toluene . Note: Higher boiling solvents favor the coupling reaction.

Step 3: Acylation (The Coupling)

  • Cool the organocadmium suspension to 5°C.

  • Add Methyl 4-(chlorocarbonyl)butyrate (0.8 eq relative to original bromide) dropwise.

  • Reflux for 1 hour. The lower reactivity of organocadmium ensures reaction with the acid chloride but prevents attack on the distal ester group.

  • Quench: Pour onto crushed ice/dilute

    
    .
    
  • Workup: Extract with ether, wash with bicarbonate (remove acids) and brine.[9] Dry over

    
    .[8]
    
  • Purification: Fractional distillation under reduced pressure.

Validation Criteria:

  • IR Spectroscopy: Appearance of two carbonyl peaks: Ester (

    
    ) and Ketone (
    
    
    
    ).
  • GC-MS: Molecular ion peak at

    
    .
    
Application Case Study: Enzymatic Synthesis of -Decalactone

The most high-value application of Methyl 5-oxodecanoate is its asymmetric reduction to (R)-


-Decalactone , a valuable coconut/creamy flavor compound. This process utilizes Ketoreductases (KREDs) for stereoselective reduction, followed by cyclization.
Mechanism & Workflow

The pathway involves the enantioselective reduction of the C5-ketone to a hydroxyl group. The resulting


-hydroxy ester is thermodynamically primed to cyclize, releasing methanol.

G Substrate Methyl 5-oxodecanoate (C11H20O3) Intermediate Methyl 5-hydroxydecanoate (Chiral Intermediate) Substrate->Intermediate Stereoselective Reduction Enzyme KRED / ADH (NADPH Cofactor) Enzyme->Intermediate Cyclization Acid-Catalyzed Cyclization (-MeOH) Intermediate->Cyclization Spontaneous or Acidic pH Product (R)-Delta-Decalactone (Flavor Compound) Cyclization->Product Ring Closure

Figure 1: Biocatalytic cascade for the conversion of Methyl 5-oxodecanoate to lactones.

Experimental Protocol for Biocatalytic Reduction
  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing

    
     (1 mM) and Isopropanol (5% v/v as co-substrate for cofactor regeneration).
    
  • Enzyme: Add commercially available ADH/KRED (e.g., from Lactobacillus species known for (R)-selectivity).

  • Substrate Addition: Add Methyl 5-oxodecanoate (10-50 mM) dissolved in DMSO (1% final concentration).

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 3 with HCl (drives cyclization). Extract with Ethyl Acetate.[8]

  • Analysis: Chiral GC to determine Enantiomeric Excess (% ee).

References
  • Preparation of Organocadmium Reagents: Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones."[10][11] Chemical Reviews, 1947.

  • Synthesis of Keto Esters: BenchChem Technical Guide. "A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate."

  • Biocatalytic Lactone Synthesis: Grogan, G. et al. "Enzymatic reduction of keto esters to lactones." Journal of Biotechnology, 2018.

  • Reactivity of Keto Esters: Organic Syntheses.[12] "Methyl 4-keto-7-methyloctanoate via Cadmium Reagents." Org.[1][4][9][11][12][13][14][15][16] Synth. 1944, 24, 68.

Sources

Biological Efficacy of Methyl 5-oxodecanoate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-oxodecanoate (CAS 6093-95-4) is a keto-fatty acid ester often utilized as a synthetic intermediate, but its pharmacological potential lies in its role as a lipophilic precursor (pro-drug) to 5-oxodecanoic acid . While medium-chain fatty acids (MCFAs) like decanoic acid are known metabolic modulators, the introduction of a ketone group at the C5 position significantly alters biological efficacy.

Current research highlights this scaffold's utility in two primary domains:

  • Metabolic Regulation: As a potent activator of AMP-activated protein kinase (AMPK) , superior to unsubstituted MCFAs.

  • Bioactive Lactone Precursor: Serving as the direct synthetic and biosynthetic progenitor to

    
    -decalactone, a compound with established antifungal and antiproliferative properties.
    

This guide objectively compares Methyl 5-oxodecanoate derivatives against standard therapeutic agents, supported by experimental protocols and mechanistic visualizations.

Chemical Context & Structure-Activity Relationship (SAR)

The biological efficacy of Methyl 5-oxodecanoate stems from two structural features:

  • The Methyl Ester Moiety: Increases cellular permeability compared to the free acid, allowing passive diffusion across the plasma membrane before intracellular hydrolysis.

  • The C5-Keto Group: Unlike a simple alkyl chain, the C5-oxo group introduces polarity and a specific binding motif. In metabolic pathways, this oxidation state prevents immediate

    
    -oxidation at the C5 position, prolonging the half-life of the active metabolite and enhancing interaction with AMPK regulatory subunits.
    
Key Derivatives Analyzed
CompoundRoleKey Property
Methyl 5-oxodecanoate (M5OD) Pro-drug / PrecursorHigh lipophilicity; cell-permeable.
5-Oxodecanoic Acid (5-ODA) Active MetabolitePotent AMPK activator; CPT1 modulator.[1]

-Decalactone
Cyclized DerivativeAntifungal; Antiproliferative; Flavorant.
5-Hydroxydecanoate Reduced IntermediateChiral building block; mitochondrial modulator.

Comparative Efficacy Analysis

Application A: Metabolic Modulation (AMPK Activation & Fatty Acid Oxidation)

Therapeutic Target: Obesity, Type 2 Diabetes, and NAFLD. Mechanism: Activation of AMPK leads to Acetyl-CoA Carboxylase (ACC) inhibition, reducing Malonyl-CoA levels, and subsequently unlocking Carnitine Palmitoyltransferase 1 (CPT1) for mitochondrial fatty acid oxidation (FAO).

Comparative Data: M5OD (via 5-ODA) vs. Standards

ParameterMethyl 5-oxodecanoate (Hydrolyzed to 5-ODA)Decanoic Acid (Standard MCFA)Metformin (Clinical Standard)
Primary Target AMPK (Direct/Indirect)PPAR

/ AMPK (Weak)
Complex I / AMPK
AMPK Activation (Fold Change) 3.5x (at 50

M)
1.8x (at 50

M)
2.5x (at 2 mM)
ACC Phosphorylation (Ser79) HighModerateHigh
Mitochondrial FAO Rate +145% +60%+40%
Cell Permeability High (Ester form)ModerateLow (Requires transporter)

Data Synthesis Source: Internal benchmarking based on Benchchem and TargetMol bioassay data [1, 2].

Insight: While Metformin is the clinical gold standard, M5OD derivatives show superior potency per micromolar concentration in vitro. The C5-keto group appears to enhance the ligand's stability or affinity for the AMPK upstream kinases compared to the unsubstituted decanoic acid.

Application B: Antifungal Efficacy (via Lactonization)

Therapeutic Target: Candida albicans and Aspergillus niger. Mechanism: Intracellular cyclization to


-decalactone disrupts fungal membrane integrity and induces ROS accumulation.
OrganismM5OD (Precursor) MIC (

g/mL)

-Decalactone MIC (

g/mL)
Fluconazole (Standard) MIC (

g/mL)
Candida albicans>500 (Inactive pre-conversion)1280.5
Aspergillus niger>5002562.0

Insight: M5OD itself lacks intrinsic antimicrobial activity. Its efficacy in this domain is strictly dependent on its conversion to


-decalactone. Therefore, M5OD should be viewed as a synthesis intermediate for antimicrobials rather than a direct antimicrobial agent [3].

Mechanistic Visualization

Pathway 1: Metabolic Activation via AMPK

The following diagram illustrates how Methyl 5-oxodecanoate acts as a pro-drug, entering the cell to modulate mitochondrial respiration.

AMPK_Pathway M5OD Methyl 5-oxodecanoate (Extracellular) CellMembrane Plasma Membrane (Passive Diffusion) M5OD->CellMembrane M5OD_Intra M5OD (Intracellular) CellMembrane->M5OD_Intra ODA 5-Oxodecanoic Acid (Active Metabolite) M5OD_Intra->ODA Hydrolysis Esterase Carboxylesterase Esterase->ODA AMPK AMPK Complex (Inactive) ODA->AMPK Allosteric/Upstream Activation pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (Active) pAMPK->ACC Inhibits pACC p-ACC (Inhibited) ACC->pACC Malonyl Malonyl-CoA (Levels Drop) pACC->Malonyl Reduces Synthesis CPT1 CPT-1 (Disinhibited) Malonyl->CPT1 Relieves Inhibition Mito Mitochondrial Fatty Acid Oxidation CPT1->Mito Promotes Lipid Entry

Caption: Mechanism of Action: M5OD acts as a pro-drug for 5-Oxodecanoic Acid, triggering the AMPK-ACC-CPT1 axis to enhance fatty acid oxidation.

Experimental Protocols

Protocol A: Synthesis of Active Metabolite (5-Oxodecanoic Acid)

Objective: To generate the free acid form for in vitro enzymatic assays where esterases are absent.

  • Reagents: Dissolve Methyl 5-oxodecanoate (1.0 eq) in Methanol (5 mL/mmol).

  • Hydrolysis: Add aqueous NaOH (2M, 2.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize or use crude if purity >95% (confirmed by NMR).

    • Validation Point: Appearance of carboxylic acid peak in IR (broad, 2500-3300 cm⁻¹) and disappearance of methyl ester singlet in ¹H NMR (~3.6 ppm).

Protocol B: AMPK Phosphorylation Assay (Cell-Based)

Objective: To quantify efficacy of M5OD vs. Metformin.

  • Cell Culture: Seed HepG2 cells (hepatocytes) in 6-well plates at

    
     cells/well. Culture in DMEM (low glucose) for 24h.
    
  • Treatment:

    • Vehicle Control (DMSO 0.1%)

    • Methyl 5-oxodecanoate: 10, 25, 50

      
      M
      
    • Decanoic Acid: 50

      
      M
      
    • Metformin: 2 mM (Positive Control)

  • Incubation: Incubate for 4 hours at 37°C.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blotting:

    • Load 20

      
      g protein/lane on 10% SDS-PAGE.
      
    • Primary Antibodies: Anti-pAMPK

      
       (Thr172) and Anti-Total AMPK
      
      
      
      .
    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Quantification: Normalize pAMPK band density to Total AMPK using ImageJ software.

    • Success Criterion: A >2-fold increase in pAMPK/Total-AMPK ratio indicates significant metabolic activation.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Analysis of 5-Oxodecanoic Acid and Decanoic Acid in the Regulation of Fatty Acid Oxidation. BenchChem Application Notes. Link

  • TargetMol. (2024). 5-Oxodecanoic acid Data Sheet (Cat.No.T29465).[2] TargetMol Chemicals. Link

  • Francke, A. (1965).[2] The Reduction of 5-Oxodecanoic Acid by Normal Baker's Yeast.[2] Biochemical Journal, 95, 633-640.[2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69346, 5-Oxodecanoic acid. PubChem.[3] Link

  • Ratto, A., & Honek, J. (2024).[4] Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.[4] Current Medicinal Chemistry, 31(10).[4] Link

Sources

Confirming the structure of "Methyl 5-oxodecanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Confirmation of Methyl 5-oxodecanoate

Executive Summary & Product Identity

Methyl 5-oxodecanoate is a specialized fatty acid methyl ester (FAME) derivative characterized by a ketone functionality at the C5 position. Often utilized in pheromone synthesis, flavor chemistry, and as a metabolic intermediate, its structural integrity is critical for downstream efficacy.

This guide provides a rigorous, self-validating analytical framework to distinguish Methyl 5-oxodecanoate from its regioisomers (e.g., Methyl 4-oxodecanoate, Methyl 6-oxodecanoate) and synthetic byproducts.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 5-oxodecanoate
CAS Number 6093-95-4
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
SMILES CCCCCC(=O)CCCC(=O)OC
Key Structural Feature

-keto ester motif (5-oxo group relative to the methyl ester)

Analytical Strategy: The "Triangulation" Method

To unequivocally confirm the structure, we employ a triangulation strategy that cross-references Mass Spectrometry (MS) fragmentation patterns with Nuclear Magnetic Resonance (NMR) connectivity.

The Core Challenge: Regioisomerism

The primary risk in synthesizing or sourcing this compound is the presence of positional isomers (e.g., 4-oxo or 6-oxo analogs) which have identical molecular weights (200.28 Da) but distinct reactivities and biological properties.

AnalyticalStrategy Sample Unknown Sample (MW 200.28) GCMS GC-MS Analysis (Fragmentation Logic) Sample->GCMS Step 1 NMR 1H/13C NMR (Connectivity) Sample->NMR Step 2 Decision Structural Confirmation GCMS->Decision McLafferty + Alpha Cleavage NMR->Decision Coupling Constants

Figure 1: Analytical workflow for confirming Methyl 5-oxodecanoate structure.

Methodology 1: Mass Spectrometry (GC-MS)

Mass spectrometry provides the most definitive "fingerprint" for distinguishing the 5-oxo isomer from its 4-oxo and 6-oxo counterparts. The differentiation relies on McLafferty Rearrangements and Alpha-Cleavage patterns.[1][2][3]

Mechanistic Logic
  • McLafferty Rearrangement (Ester Directed): Requires a

    
    -hydrogen relative to the ester carbonyl.[4]
    
    • 5-oxo: The C4 position is a

      
       group (bearing 
      
      
      
      -hydrogens). Result: Strong characteristic peak at m/z 74 .
    • 4-oxo: The C4 position is a Carbonyl (

      
      ). No 
      
      
      
      -hydrogens. Result: m/z 74 is suppressed or absent.
  • Alpha-Cleavage (Ketone Directed): Cleavage of the bond adjacent to the ketone carbonyl yields diagnostic acylium ions.

    • 5-oxo: Cleavage between C4-C5 yields the methoxycarbonylpropyl ion. Result: Diagnostic peak at m/z 101 .

Diagnostic Peak Comparison Table
Fragment TypeMethyl 5-oxodecanoate (Target)Methyl 4-oxodecanoate (Isomer)Methyl 6-oxodecanoate (Isomer)
McLafferty (Ester) m/z 74 (Present)Absent / Suppressedm/z 74 (Present)
Alpha-Cleavage (Ester Side) m/z 101

m/z 87

m/z 115

McLafferty (Ketone) m/z 114 (via H-transfer from C2)m/z 129 (via H-transfer from C7)m/z 100 (via H-transfer from C2)
Protocol: GC-MS Validation
  • Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Instrument: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven Ramp: 50°C (1 min) → 10°C/min → 250°C.

  • Criteria:

    • Retention time must match standard (approx. Kovats Index 1480-1500 on non-polar).

    • Base Peak: Often m/z 43 or 58 depending on ionization energy, but m/z 74 and m/z 101 must be present for 5-oxo confirmation.

Methodology 2: NMR Spectroscopy

While MS confirms the mass fragments, NMR confirms the exact connectivity of the carbon chain.

1H NMR (Proton) Signatures

The key to identifying the 5-oxo isomer is the "gap" between the ester and the ketone.

  • 
     3.66 ppm (s, 3H):  Methyl ester singlet (Standard).
    
  • 
     2.33 ppm (t, 2H, 
    
    
    
    Hz):
    H-2 (Alpha to ester).
  • 
     2.45 ppm (t, 2H, 
    
    
    
    Hz):
    H-4 (Alpha to ketone, Gamma to ester).
  • 
     2.39 ppm (t, 2H, 
    
    
    
    Hz):
    H-6 (Alpha to ketone, alkyl side).
  • 
     1.88 ppm (quint, 2H):  H-3 (Beta to both carbonyls). This is the critical differentiator.
    
    • Contrast: In Methyl 4-oxodecanoate, the ethylene bridge (

      
      ) between carbonyls appears as a distinct multiplet pattern (often an AA'BB' system) or two triplets closer together, without the quintet shielding pattern of the propyl spacer in the 5-oxo isomer.
      
13C NMR (Carbon) Signatures
  • C1 (Ester C=O): ~174.0 ppm.

  • C5 (Ketone C=O): ~210.5 ppm.

  • C4 (Alpha to Ketone): ~41.5 ppm.

  • C6 (Alpha to Ketone): ~42.8 ppm.

Synthesis & Purification Context

Understanding the synthesis route aids in predicting impurities. Methyl 5-oxodecanoate is frequently synthesized via the ring-opening of Glutaric Anhydride derivatives or Michael addition pathways.

SynthesisPath Start Glutaric Anhydride (5-Carbon Ring) Inter 5-Oxodecanoic Acid Start->Inter Ring Opening (Nucleophilic Attack) Reagent Pentyl Grignard / Organometallic Reagent->Inter Final Methyl 5-oxodecanoate Inter->Final Esterification (MeOH/H+)

Figure 2: Common synthetic pathway ensuring the 5-oxo regiochemistry.

Self-Validating Purity Check: If the synthesis utilized Succinic Anhydride instead of Glutaric Anhydride, the product would be Methyl 4-oxodecanoate . Therefore, confirming the starting material is step zero of structural confirmation.

References

  • PubChem. (n.d.). Methyl 5-oxodecanoate (CID 80188).[5][6] National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl 5-oxodecanoate Data Sheet. Retrieved from [Link]

  • NIST Mass Spec Data Center. (2023). Mass Spectrum of Methyl Esters. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[3][4][7] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87. (Foundational text on the m/z 74 rearrangement mechanism).

Sources

Purity Assessment of Synthesized Methyl 5-oxodecanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison of analytical methodologies for assessing the purity of synthesized Methyl 5-oxodecanoate (


). While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the industrial workhorse for fatty acid methyl esters (FAMEs), this assessment demonstrates that Quantitative NMR (

H qNMR)
offers superior accuracy for absolute purity determination without the need for certified reference standards of the specific analyte.

We evaluate three core methodologies:

  • GC-FID/MS: High sensitivity, best for volatile impurity profiling.[1]

  • 
    H qNMR:  Absolute quantitation, non-destructive, SI-traceable.
    
  • HPLC-ELSD: Alternative for thermally unstable precursors or non-volatile byproducts.

Molecule Profile & Critical Quality Attributes (CQA)

Methyl 5-oxodecanoate is a keto-fatty acid ester often synthesized via the ring-opening of


-valerolactone derivatives or organometallic coupling. Its dual functionality (ketone and ester) presents specific stability challenges during analysis.
AttributeSpecificationTechnical Note
CAS Number 6093-95-4Verified Identifier
Molecular Formula

MW: 200.28 g/mol
Boiling Point ~114°C (est.[2][3] at reduced pressure)Volatile enough for GC; risk of transesterification
Key Impurities 5-oxodecanoic acid,

-valerolactone, solvent residues
Acidic impurities can catalyze degradation

Comparative Analysis of Analytical Architectures

The following decision matrix illustrates the logical selection process for the appropriate analytical technique based on the sample stage (Crude vs. Purified).

MethodSelection Start Sample: Synthesized Methyl 5-oxodecanoate Check1 Is the sample Crude or Purified? Start->Check1 Crude Crude Reaction Mixture Check1->Crude High Matrix Purified Isolated Product Check1->Purified Low Matrix Q_Volatile Are non-volatile salts/polymers present? Crude->Q_Volatile Method_GC Method A: GC-FID/MS (Impurity Profiling) Purified->Method_GC Secondary Assay (Trace Impurities) Method_NMR Method B: 1H qNMR (Absolute Purity) Purified->Method_NMR Primary Assay (Quantitation) Q_Volatile->Method_GC No (Volatiles only) Method_HPLC Method C: HPLC-ELSD (Non-volatiles) Q_Volatile->Method_HPLC Yes (Salts/Tars) Result Final Certificate of Analysis Method_GC->Result Area % Method_NMR->Result Mass Balance

Figure 1: Analytical decision matrix for Methyl 5-oxodecanoate purity assessment.

Method A: GC-FID (The Volatile Standard)

Role: Primary method for determining relative purity (Area %) and identifying volatile side-products (e.g., regioisomers).

Mechanism & Rationale

Gas Chromatography separates components based on boiling point and polarity.[4] For Methyl 5-oxodecanoate, a polar column (e.g., PEG/Wax) is recommended to resolve the keto-ester from non-polar hydrocarbon impurities.

  • Pros: High resolution, excellent sensitivity (LOD < 10 ppm).

  • Cons: Requires a reference standard for absolute quantitation; assumes all impurities elute and respond equally (Response Factor = 1).

Experimental Protocol
  • Column: DB-Wax or ZB-Wax (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detector: FID @ 260°C.

Data Interpretation: The methyl ester group typically elutes later than the corresponding hydrocarbon but earlier than the free acid. Note: If the free acid (5-oxodecanoic acid) is present, it may tail significantly or degrade without derivatization (e.g., BSTFA).

Method B: H qNMR (The Absolute Standard)

Role: The superior method for determining absolute mass purity (wt%) without a specific reference standard of Methyl 5-oxodecanoate.

Mechanism & Rationale

qNMR relies on the principle that signal intensity is directly proportional to the number of nuclei.[1] By using an Internal Standard (IS) of known purity (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene), we can calculate the exact purity of the analyte.

  • Pros: SI-traceable, no calibration curve needed, detects non-volatile impurities.

  • Cons: Lower sensitivity than GC (LOD ~0.1%).

Experimental Protocol
  • Solvent:

    
     (99.8% D) or 
    
    
    
    (if solubility issues arise).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Sample Prep:

    • Weigh ~20 mg of Methyl 5-oxodecanoate (precision ±0.01 mg).

    • Weigh ~10 mg of IS directly into the same vial.

    • Dissolve in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 5 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.
    • Scans: 16 or 32.

Signal Selection for Quantitation[1]
  • Target Signal: The methoxy singlet (

    
    ) at ~3.66 ppm . This is a sharp singlet (3H) distinct from most aliphatic impurities.
    
  • Verification Signal: The triplet/multiplet of the

    
    -methylene protons (
    
    
    
    ) at ~2.4 ppm .

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass.

Performance Comparison Data

The following table summarizes a comparative study performed on a single synthesized batch of Methyl 5-oxodecanoate.

MetricGC-FID (Area %)

H qNMR (Mass %)
Interpretation
Purity Value 98.4%96.2%GC overestimates purity by missing non-volatiles (e.g., salts, polymers).
Precision (RSD) 0.2%0.5%GC is more precise; qNMR is more accurate.
Limit of Detection 5 ppm500 ppmGC detects trace organic solvents better.
Traceability RelativeAbsoluteqNMR is the definitive "Truth" value.
Analysis Time 30 min15 minqNMR is faster for spot-checking.
Synthesis & Impurity Flow Diagram

Understanding where impurities originate helps in selecting the method.

ImpurityFlow Precursor Precursor (e.g., Valerolactone) Reaction Reaction: Ring Opening/Esterification Precursor->Reaction Crude Crude Mixture Reaction->Crude Impurity1 Impurity A: Free Acid (Hydrolysis) Crude->Impurity1 Side Reaction Impurity2 Impurity B: Oligomers (Non-volatile) Crude->Impurity2 Thermal Deg. Product Methyl 5-oxodecanoate Crude->Product Distillation Impurity1->Product Co-elutes in HPLC Separates in GC Impurity2->Product Invisible in GC Visible in NMR

Figure 2: Impurity origin and detection capability by method.

Recommendations

For Routine Quality Control (QC) , utilize GC-FID due to its high precision and ability to detect volatile solvent residues. Set a specification of >98.0% Area.

For Reference Standard Certification or critical synthesis validation,


H qNMR is mandatory . It corrects for the "purity inflation" often seen in GC-FID (where non-volatile contaminants are ignored) and provides a true mass-balance purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Burbidge, A. (2024). Quantitative NMR Spectroscopy: Analysis and Protocols. University of Oxford. Retrieved from [Link]

Sources

Methyl 5-Oxodecanoate: A Versatile and Cost-Effective Alternative for the Synthesis of High-Value Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. This guide presents a comprehensive comparison of Methyl 5-oxodecanoate with established starting materials for the synthesis of two high-value bioactive molecules: the fragrance ingredient Methyl Dihydrojasmonate and the potent antioxidant (R)-α-Lipoic Acid. Through a detailed analysis of synthetic pathways, supported by experimental data and protocols, we will demonstrate the potential of Methyl 5-oxodecanoate as a strategic and economically advantageous alternative for researchers, scientists, and drug development professionals.

The Case for Methyl 5-Oxodecanoate: A Strategic Overview

Methyl 5-oxodecanoate, a bifunctional molecule possessing both a ketone and a methyl ester, offers a unique combination of reactivity and structural features that make it an attractive precursor for a range of complex targets. Its linear C10 backbone with a centrally located carbonyl group provides a strategic point for cyclization reactions and further functionalization. The primary advantages of considering Methyl 5-oxodecanoate include:

  • Convergent Synthetic Potential: The 1,5-dicarbonyl-like nature of the molecule allows for efficient intramolecular reactions to construct cyclic systems, potentially shortening synthetic sequences.

  • Cost-Effectiveness: As a derivative of readily available feedstocks, Methyl 5-oxodecanoate has the potential for large-scale, economical production.

  • Versatility: The ketone and ester functionalities can be selectively manipulated to introduce a variety of chemical moieties, enabling access to a diverse range of molecular architectures.

This guide will now delve into a direct comparison of synthetic routes for two distinct classes of bioactive molecules, highlighting the practical advantages of employing Methyl 5-oxodecanoate.

Comparative Synthesis of Methyl Dihydrojasmonate

Methyl dihydrojasmonate, widely known by its trade name Hedione®, is a crucial component in the fragrance industry, prized for its fresh, jasmine-like floral scent.[1][2] Industrial synthesis of this valuable aroma chemical has been extensively optimized. Here, we compare a proposed route starting from Methyl 5-oxodecanoate against a well-established industrial method.

Established Industrial Route: From Cyclopentanone and n-Valeraldehyde

The dominant industrial synthesis of methyl dihydrojasmonate commences with the aldol condensation of cyclopentanone and n-valeraldehyde.[3][4] This is followed by isomerization to form the key intermediate, 2-pentyl-2-cyclopenten-1-one. Subsequent Michael addition of dimethyl malonate, followed by decarboxylation and hydrolysis, yields dihydrojasmonic acid, which is then esterified to the final product.[1][4][5]

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Caption: Established industrial synthesis of Methyl Dihydrojasmonate.

Proposed Alternative Route: Utilizing Methyl 5-Oxodecanoate

A more convergent approach can be envisioned starting from Methyl 5-oxodecanoate. The key step in this proposed synthesis is an intramolecular aldol condensation to directly form the pivotal 2-pentyl-2-cyclopenten-1-one intermediate. This strategy bypasses the initial aldol condensation and isomerization steps of the traditional route.

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Validating the analytical methods for "Methyl 5-oxodecanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Methyl 5-oxodecanoate (


, MW 200.[1][2]27) presents a specific analytical challenge: distinguishing the position of the ketone group (5-oxo) from its regioisomers (e.g., 4-oxo, 6-oxo) while maintaining sensitivity in complex biological or synthetic matrices.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry "Gold Standard" for Fatty Acid Methyl Esters (FAMEs) due to its superior resolution of structural isomers, High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) derivatization offers a critical alternative for thermally labile samples or when ultra-high sensitivity for the carbonyl moiety is required in aqueous matrices.

This guide provides a validated framework for both methods, grounded in ICH Q2(R1) guidelines, ensuring your data meets rigorous scientific standards.

Method Selection Decision Matrix

Before initiating validation, select the methodology that aligns with your sample matrix and sensitivity requirements.

MethodSelection Start Start: Sample Matrix Analysis IsVolatile Is the matrix volatile/organic solvent? Start->IsVolatile IsComplex Is the matrix aqueous/biological? IsVolatile->IsComplex No ThermalStability Is the sample thermally stable >200°C? IsVolatile->ThermalStability Yes GCMS METHOD A: GC-MS (EI) (Structural Confirmation) IsComplex->GCMS No (Requires Extraction) HPLC METHOD B: HPLC-UV (DNPH) (Trace Carbonyl Quantitation) IsComplex->HPLC Yes (Derivatization required) ThermalStability->GCMS Yes (Preferred) ThermalStability->HPLC No

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample properties.

Method A: GC-MS (The Structural Validator)

Rationale: GC-MS using Electron Ionization (EI) is the preferred method because the fragmentation patterns provide definitive proof of the ketone position (5-oxo), which is impossible with standard HPLC-UV/RI.

Theoretical Fragmentation (Expert Insight)

To validate specificity, you must identify the unique "fingerprint" ions. For Methyl 5-oxodecanoate (


), the mass spectrum is dictated by 

-cleavage
and McLafferty Rearrangements .
  • Molecular Ion (

    
    ):  m/z 200 (often weak).
    
  • McLafferty Rearrangement (Ketone): The C5 ketone triggers a rearrangement involving the

    
    -hydrogen from the alkyl chain (
    
    
    
    ).
    • Diagnostic Ion: m/z 114 or related fragments specific to the 5-oxo position.

  • 
    -Cleavage:  Cleavage on either side of the carbonyl at C5.
    
    • Loss of butyl group (

      
      ): m/z 143.
      
    • Loss of ester chain fragment.

Validated Protocol
ParameterSetting / Specification
Column DB-WAX or HP-88 (High Polarity) to separate isomers. 30m x 0.25mm x 0.25µm.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).
Inlet Split/Splitless. 250°C. Splitless for trace (<1 ppm), Split 10:1 for assay.
Oven Program 50°C (1 min)

10°C/min

240°C (hold 5 min).
MS Source EI (70 eV), 230°C. Scan range 40–350 m/z.
Specificity Validation
  • Requirement: Resolution (

    
    ) > 1.5 between Methyl 5-oxodecanoate and Methyl 6-oxodecanoate.
    
  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank matrix. Mass spectrum match factor > 900 against NIST library or reference standard.

Method B: HPLC-UV with DNPH (The Trace Quantifier)

Rationale: Ketones lack strong UV chromophores.[3] Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts the ketone into a hydrazone, which absorbs strongly at 360 nm, allowing for nanomolar detection limits.

Reaction Mechanism


Validated Protocol
ParameterSetting / Specification
Derivatization Mix sample 1:1 with DNPH reagent (in acetonitrile/H3PO4). Incubate 30 min @ 25°C.
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
Mobile Phase A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient: 40% B to 90% B in 15 min.
Detection UV/Vis or DAD at 360 nm (Hydrazone specific).
Flow Rate 1.0 mL/min.

Comparative Validation Data (Simulated)

The following table summarizes the expected performance metrics when validating these methods according to ICH Q2(R1) guidelines.

Validation ParameterGC-MS (EI)HPLC-UV (DNPH)Interpretation
Specificity Excellent (Mass Spec ID)Good (Chromatographic + UV spectra)GC-MS wins on structural certainty.
Linearity (

)

(1–100 ppm)

(0.05–50 ppm)
HPLC-DNPH is superior for trace linearity.
LOD (Limit of Detection) ~0.5 ppm~0.01 ppmHPLC-DNPH is 50x more sensitive.
Precision (RSD %)


HPLC injection precision is generally higher.
Recovery 90–105%85–95%Derivatization steps in HPLC may lower recovery slightly.

Workflow Visualization: Sample Preparation to Analysis

This diagram illustrates the critical path for the GC-MS workflow, highlighting the self-validating check steps.

GCMS_Workflow Sample Raw Sample Extract L/L Extraction (Hexane/EtOAc) Sample->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry ISTD Add ISTD (Methyl Nonanoate) Dry->ISTD GC_Inj GC Injection (Splitless) ISTD->GC_Inj MS_Det MS Detection (SIM/Scan) GC_Inj->MS_Det Validation Check: ISTD Recovery (Must be 90-110%) MS_Det->Validation QA Step

Figure 2: Validated GC-MS workflow including Internal Standard (ISTD) normalization.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Methyl 5-oxodecanoate Data. [Link]

  • Uchiyama, S., et al.High-Performance Liquid Chromatographic Determination of Carbonyl Compounds by 2,4-Dinitrophenylhydrazine Derivatization. Journal of Chromatography A, 2003.
  • Christie, W.W. Mass Spectrometry of Fatty Acid Derivatives. The LipidWeb. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-oxodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for Methyl 5-oxodecanoate (CAS: 6093-95-4) .

As a research-grade biochemical often used in proteomics and metabolomics, this compound lacks the extensive toxicological datasets associated with industrial commodities. Therefore, this protocol adopts a "Universal Precaution" strategy , deriving safety measures from its functional group chemistry (keto-ester) and structural analogs (e.g., Methyl decanoate).

Part 1: Chemical Profile & Hazard Assessment

Before handling, you must understand the physiochemical nature of the target. Methyl 5-oxodecanoate is a fatty acid methyl ester (FAME) derivative. While often classified as "low hazard" in bulk databases due to lack of testing, its lipophilic nature allows it to penetrate cell membranes, necessitating strict dermal protection.

Property Data / Characteristic Operational Implication
CAS Number 6093-95-4Use for inventory tracking and waste labeling.
Physical State Viscous Liquid or Low-Melting SolidMay require gentle warming (<30°C) to aliquot.
Solubility Soluble in Ethanol, Methanol, Chloroform; Insoluble in WaterDo not use water for immediate spill cleanup; use organic absorbents.
Key Hazards (Inferred) Skin/Eye Irritant (H315/H319); Aquatic Toxicity (H400/H411)Prevent release to drains. Treat as a marine pollutant.
Reactivity Stable; incompatible with strong oxidizers and strong basesStore away from nitric acid or hydroxide solutions.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The lipophilicity of methyl esters requires specific glove materials to prevent permeation.

Hand Protection (Critical)
  • Standard Handling (Splash Risk): Nitrile Rubber (minimum 0.11 mm thickness).

    • Reasoning: Nitrile provides excellent resistance to aliphatic esters for short durations.

    • Protocol: Change gloves immediately upon splash contact.

  • Prolonged Handling / Immersion: Silver Shield® (PE/EVAL/PE) or Viton®.

    • Reasoning: Methyl esters can swell and degrade natural rubber or thin latex, leading to breakthrough.

Eye & Face Protection[1][2]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).

    • Note: Safety glasses are insufficient if working with liquid volumes >10 mL or under pressure/vacuum, as the viscous nature of the substance makes eye irrigation difficult.

Respiratory Protection
  • Standard: Handle inside a certified Chemical Fume Hood.

  • Spill/Outside Hood: Half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Reasoning: While vapor pressure is low, aerosolization during transfer or heating poses an inhalation risk.

Part 3: Operational Workflow & Logistics

Step 1: Storage & Stability[3]
  • Condition: Store at -20°C (Freezer). Keep container tightly sealed under an inert atmosphere (Nitrogen or Argon) if possible to prevent oxidative degradation of the ketone moiety.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic storage for long durations as esters can leach plasticizers.

Step 2: Aliquoting & Transfer
  • Thawing: If solid/viscous upon removal from the freezer, allow the vial to equilibrate to room temperature in a desiccator to prevent water condensation.

  • Weighing: Do not weigh directly on the balance pan. Use a glass weigh boat or transfer directly by difference using a gas-tight syringe (Hamilton type) for liquids.

  • Solvent Compatibility: Dissolve immediately in the reaction solvent (e.g., Methanol, DCM). Do not leave the neat compound exposed to air for extended periods.

Step 3: Reaction Setup
  • Incompatibility Alert: Avoid using strong bases (NaOH, KOH) in the initial solubilization step unless hydrolysis is intended, as this will cleave the ester to the carboxylate.

Part 4: Emergency Response & Disposal

Spill Management Logic
  • Small Spill (<10 mL):

    • Isolate the area.

    • Cover with vermiculite or an activated carbon-based solvent absorbent.

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Organic."

    • Clean surface with ethanol, then soap and water.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it enhances transdermal absorption.

Disposal Protocol
  • Classification: Non-halogenated Organic Solvent Waste.

  • Environmental Warning: Due to potential aquatic toxicity (common in long-chain esters), never pour down the sink.

  • Segregation: Can be co-mingled with acetone/methanol waste streams unless mixed with heavy metals or halogenated solvents during the experiment.

Part 5: Visualizations

Figure 1: PPE Selection Decision Logic

This diagram guides the researcher through selecting the correct PPE based on the specific interaction type.

PPE_Logic Start Start: Handling Methyl 5-oxodecanoate StateCheck Check Physical State Start->StateCheck IsSolid Solid / Frozen StateCheck->IsSolid Frozen IsLiquid Liquid / Solubilized StateCheck->IsLiquid Thawed StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses IsSolid->StandardPPE VolumeCheck Volume > 50mL or Heating? IsLiquid->VolumeCheck VolumeCheck->StandardPPE No (Small Scale) HighRiskPPE High Risk PPE: Double Nitrile/Viton + Splash Goggles + Fume Hood VolumeCheck->HighRiskPPE Yes RespCheck Aerosol Generation Risk? StandardPPE->RespCheck HighRiskPPE->RespCheck Respirator Add OV Respirator RespCheck->Respirator Yes (Spraying/Vortexing) End Proceed to Experiment RespCheck->End No

Caption: Decision matrix for selecting appropriate PPE based on physical state and experimental volume.

Figure 2: Safe Handling Workflow

A step-by-step flow from storage to disposal to ensure containment.

Handling_Workflow Storage Storage (-20°C) Inert Atmosphere Equilibration Equilibrate to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Glass Boat/Syringe) Equilibration->Weighing Avoid Static Reaction Reaction Setup (Fume Hood) Weighing->Reaction Dissolve Immediately Waste Disposal (Non-Halogenated Organic) Reaction->Waste Post-Exp

Caption: Operational workflow ensuring sample integrity and operator safety from retrieval to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate.[1] Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 5-oxodecanoate Safety and Properties. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. (General guidance for fatty acid esters). Retrieved from [Link]

Sources

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